4-Chloro-2-methylbenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXBDGJNZJKLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373996 | |
| Record name | 4-Chloro-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129716-11-6 | |
| Record name | 4-Chloro-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-methylbenzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of 4-Chloro-2-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylbenzyl alcohol is a halogenated aromatic alcohol with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its physical properties is crucial for its effective use in research and development, enabling accurate modeling, reaction design, and process optimization. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, details experimental protocols for their determination, and outlines a common synthetic pathway.
Core Physical Properties
The fundamental physical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various chemical and physical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClO | [1][2] |
| Molecular Weight | 156.61 g/mol | [1][2] |
| Melting Point | 60-64 °C | [1][2] |
| Boiling Point | (Predicted) | N/A |
| Density | (Predicted) | N/A |
| Physical Form | Solid, white to off-white powder or crystals | [1] |
| Solubility | Soluble in Methanol | [2] |
| CAS Number | 129716-11-6 | [1][2] |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physical properties of aromatic alcohols like this compound.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point to ensure accuracy.[3]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[3]
Solubility Determination
Understanding the solubility of a compound in various solvents is essential for designing reaction conditions, purification procedures, and formulation strategies.
Methodology: Qualitative and Semi-Quantitative Analysis
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane).
-
Qualitative Assessment: To a test tube containing a small, pre-weighed amount of this compound (e.g., 10 mg), a small volume of the selected solvent (e.g., 1 mL) is added. The mixture is agitated vigorously. Visual inspection determines if the solid dissolves completely, partially, or not at all.
-
Semi-Quantitative Assessment (Cloud Point Method): For more precise measurements, a known mass of the compound is dissolved in a minimal amount of a suitable solvent.[4] A second solvent in which the compound is less soluble is then titrated into the solution until the first sign of persistent cloudiness (the cloud point) is observed.[4] This allows for the determination of the solubility limit.[4]
Synthesis Pathway
This compound can be synthesized via the reduction of 4-chloro-2-methylbenzoic acid. This is a common and effective method for the preparation of substituted benzyl alcohols.
References
4-Chloro-2-methylbenzyl alcohol chemical structure and IUPAC name
This whitepaper serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed exploration of 4-Chloro-2-methylbenzyl alcohol, covering its fundamental chemical identity, synthesis, and critical applications in the pharmaceutical landscape.
Core Molecular Identity
At its core, this compound is a substituted aromatic alcohol. The structural foundation is a benzene ring, which is functionalized with three substituents: a chlorine atom at the fourth carbon position (para), a methyl group at the second carbon position (ortho), and a hydroxymethyl group (-CH₂OH) at the first carbon position.
Chemical Structure and IUPAC Nomenclature
The precise arrangement of these functional groups is critical to the molecule's reactivity and its utility as a synthetic building block.
Chemical Structure Diagram:
Caption: Molecular structure of this compound.
IUPAC Name: The systematic and unambiguous name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is (4-chloro-2-methylphenyl)methanol .[1][2] This nomenclature correctly identifies the parent alcohol (methanol) and the complex substituent attached to it.
Physicochemical Data and Properties
A thorough understanding of the physicochemical properties is paramount for experimental design, ensuring both safety and optimal reaction conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉ClO | [3][4][5][6] |
| Molecular Weight | 156.61 g/mol | [3][4][5][6] |
| Appearance | White to off-white crystalline powder or solid | [5] |
| Melting Point | 60-64 °C | [4] |
| Boiling Point | 234 °C (lit.) | [7] |
| Solubility | Soluble in methanol; soluble in water (2.5 mg/ml at 20°C) | [7] |
| CAS Number | 129716-11-6 | [3][4][5][6] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is most commonly achieved via the reduction of the corresponding aldehyde, 4-chloro-2-methylbenzaldehyde. This transformation is a cornerstone of organic synthesis, valued for its efficiency and high yield.
Recommended Synthetic Workflow
The preferred laboratory method involves the use of sodium borohydride (NaBH₄) in an alcoholic solvent, a choice predicated on its selectivity and operational simplicity.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
4-Chloro-2-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 4-chloro-2-methylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction Step: Cool the flask in an ice-water bath to 0 °C. Add sodium borohydride (1.1 eq) in small portions over 15-20 minutes. The portion-wise addition is a critical control measure to manage the exothermic reaction and prevent runaway temperature.
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at ambient temperature for 2-3 hours. The reaction's completion should be verified using Thin Layer Chromatography (TLC).
-
Work-up: Carefully add deionized water to quench any unreacted NaBH₄.
-
Solvent Removal & Extraction: Remove methanol under reduced pressure. Extract the resulting aqueous layer with dichloromethane (3x volumes).
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine. This step removes acidic impurities and residual water.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: The final product, this compound, can be purified to high homogeneity by recrystallization from a hexanes/ethyl acetate solvent system.
Applications in Drug Discovery and Development
This compound is not an end product in itself but a crucial intermediate in the synthesis of complex molecules with pharmacological activity. Its utility stems from the specific stereoelectronic properties conferred by its substitution pattern.
The primary application lies in its role as a structural motif in the synthesis of various pharmaceutical compounds and active pharmaceutical ingredients (APIs).[8] The presence of the chloro and methyl groups on the phenyl ring allows for fine-tuning of a molecule's lipophilicity and steric profile, which are critical parameters for optimizing drug-receptor interactions and pharmacokinetic properties. While specific drug synthesis pathways are often proprietary, the use of similar substituted benzyl alcohols is well-documented in the synthesis of anesthetics, antivirals, and kinase inhibitors.[9][10]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[7]
-
Stability: The product is chemically stable under standard ambient conditions.
References
- 1. 4 Chloro-2-methoxybenzyl alcohol | C8H9ClO2 | CID 3549393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-methylbenzyl alcohol 95% | CAS: 39652-31-8 | AChemBlock [achemblock.com]
- 3. This compound [stenutz.eu]
- 4. This compound 97 CAS#: 129716-11-6 [m.chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 129716-11-6 CAS MSDS (this compound 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4-Chlorobenzyl alcohol | 873-76-7 [chemicalbook.com]
- 8. This compound [myskinrecipes.com]
- 9. innospk.com [innospk.com]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.com [fishersci.com]
(4-chloro-2-methylphenyl)methanol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-chloro-2-methylphenyl)methanol, a halogenated aromatic alcohol of interest in organic synthesis and potentially in drug discovery. This document outlines its chemical identity, physicochemical properties, a representative synthesis protocol, and its applications, with a focus on its role as a chemical intermediate.
Chemical Identity and Properties
(4-chloro-2-methylphenyl)methanol is a substituted benzyl alcohol. Its structure features a benzene ring with a chlorosubstituent at the 4-position, a methyl group at the 2-position, and a hydroxymethyl group at the 1-position.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value |
| CAS Number | 129716-11-6 |
| Molecular Formula | C₈H₉ClO |
| Molecular Weight | 156.61 g/mol |
| IUPAC Name | (4-chloro-2-methylphenyl)methanol |
Table 2: Physicochemical Properties (Predicted and Inferred)
| Property | Value | Source/Basis |
| Appearance | Colorless to pale yellow liquid or solid | Inferred from related chlorobenzyl alcohols[1] |
| Odor | Aromatic | Inferred from related benzyl alcohols[1] |
| Solubility | Insoluble in water; soluble in organic solvents | Inferred from general properties of benzyl alcohols and chlorinated toluenes[2][3] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Synthesis of (4-chloro-2-methylphenyl)methanol
While specific literature detailing the synthesis of (4-chloro-2-methylphenyl)methanol is limited, a common and effective method for the preparation of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde.
Experimental Protocol: Reduction of 4-chloro-2-methylbenzaldehyde
This protocol describes a general method for the synthesis of (4-chloro-2-methylphenyl)methanol via the reduction of 4-chloro-2-methylbenzaldehyde. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.
Materials:
-
4-chloro-2-methylbenzaldehyde
-
Methanol (reagent grade)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methylbenzaldehyde (1.0 equivalent) in methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until gas evolution ceases.
-
Workup: Remove the methanol under reduced pressure. To the resulting residue, add deionized water and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Chromatography: Purify the crude (4-chloro-2-methylphenyl)methanol by silica gel column chromatography.
Applications in Research and Development
Substituted benzyl alcohols like (4-chloro-2-methylphenyl)methanol are valuable intermediates in organic synthesis. The hydroxyl group can be easily converted to other functional groups, making it a versatile building block for more complex molecules.
-
Pharmaceutical Synthesis: Benzyl alcohols are precursors to a wide range of active pharmaceutical ingredients (APIs). The reactivity of the alcohol moiety allows for its incorporation into larger molecular scaffolds.[2][4]
-
Intermediate for Fine Chemicals: This compound can serve as a starting material for the synthesis of various fine chemicals, including esters and ethers used in fragrances and other specialty applications.
-
Protecting Group Chemistry: In multi-step organic syntheses, the benzyl group is often used as a protecting group for alcohols and carboxylic acids due to its stability and ease of removal under mild conditions.[2]
Due to the limited publicly available data, there are no known specific signaling pathways directly involving (4-chloro-2-methylphenyl)methanol at this time. Its primary role in a research and development context is as a synthetic intermediate.
References
Solubility Profile of 4-Chloro-2-methylbenzyl Alcohol in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylbenzyl alcohol (C₈H₉ClO, CAS No: 129716-11-6) is a white to off-white crystalline powder with a molecular weight of 156.61 g/mol and a melting point range of 60-64 °C.[1][2] Its utility in the synthesis of active pharmaceutical ingredients and other fine chemicals necessitates a thorough understanding of its physicochemical properties, particularly its solubility in common organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification processes, and formulation development.
Solubility Data
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in grams per 100 g of solvent) for this compound in a range of common organic solvents. However, qualitative information is available, indicating its general solubility in at least one polar organic solvent.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Methanol | Soluble[1][2] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified.
The absence of comprehensive quantitative data highlights a knowledge gap and underscores the importance of experimental determination of solubility for specific applications. The general principle of "like dissolves like" suggests that this compound, as a substituted aromatic alcohol, is likely to exhibit appreciable solubility in other polar organic solvents such as ethanol, acetone, and ethyl acetate. However, experimental verification is essential.
Experimental Protocol for Solubility Determination: Gravimetric Shake-Flask Method
The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[3][4][5][6][7] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solid.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or flasks with airtight seals
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and other standard laboratory glassware
-
Drying oven or vacuum desiccator
3.2. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a pre-weighed vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume or weigh a known mass of the desired organic solvent into the vial.
-
Equilibration: Seal the vial tightly and place it in a constant temperature orbital shaker or water bath. Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.
-
Phase Separation: Once equilibrium is achieved, allow the vial to rest in the constant temperature environment for a period (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the solution using a syringe filter into a pre-weighed, dry container.
-
Gravimetric Analysis:
-
Weigh the container with the filtered saturated solution.
-
Evaporate the solvent completely using a gentle stream of inert gas, a rotary evaporator, or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is fully evaporated, cool the container in a desiccator and weigh it again.
-
-
Calculation: The solubility is calculated as the mass of the dissolved solid per mass or volume of the solvent.
Solubility ( g/100 g solvent) = [(Mass of container + residue) - (Mass of empty container)] / [(Mass of container + solution) - (Mass of container + residue)] * 100
Workflow for Solubility Determination and Analysis
The following diagram illustrates the logical workflow for determining and analyzing the solubility of a solid organic compound like this compound.
Caption: Workflow for Determining Solid-Liquid Solubility.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not extensively documented, its qualitative solubility in methanol is established. For researchers and professionals in drug development, the provided detailed experimental protocol for the gravimetric shake-flask method offers a robust approach to determine the precise solubility in solvents relevant to their work. The systematic workflow presented ensures that such determinations are carried out in a logical and reproducible manner, leading to reliable data that can inform critical decisions in synthesis, purification, and formulation. Further experimental studies are encouraged to populate the solubility data for this important chemical intermediate.
References
- 1. 129716-11-6 CAS MSDS (this compound 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound 97 CAS#: 129716-11-6 [m.chemicalbook.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Spectroscopic Profile of 4-Chloro-2-methylbenzyl alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-methylbenzyl alcohol (CAS No. 129716-11-6). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for acquiring such data, and provides a visual workflow for the analytical process.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopic theory and analysis of structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.35 | d | 1H | Ar-H |
| ~7.20 | d | 1H | Ar-H |
| ~7.15 | dd | 1H | Ar-H |
| ~4.65 | s | 2H | -CH₂OH |
| ~2.30 | s | 3H | Ar-CH₃ |
| ~1.80 | br s | 1H | -OH |
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm). Chemical shifts are approximate and may vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~139.0 | Ar-C (quaternary) |
| ~137.5 | Ar-C (quaternary) |
| ~133.0 | Ar-C (quaternary) |
| ~130.5 | Ar-CH |
| ~128.0 | Ar-CH |
| ~126.5 | Ar-CH |
| ~63.0 | -CH₂OH |
| ~18.5 | Ar-CH₃ |
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm). Chemical shifts are approximate.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| 850-800 | Strong | C-H bend (out-of-plane, substituted benzene) |
| 800-600 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation of this compound
| m/z | Relative Intensity | Assignment |
| 156/158 | High | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |
| 141/143 | Medium | [M-CH₃]⁺ |
| 125 | High | [M-OCH₃]⁺ or [M-H₂O-H]⁺ |
| 121 | Medium | [M-Cl]⁺ |
| 107 | Medium | [M-Cl-CH₂]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
Ionization method: Electron Ionization (EI). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Filtration: Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Utilize a standard single-pulse sequence. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. Typical parameters involve a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and the accumulation of 1024 or more scans to achieve an adequate signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the resulting fine powder into a pellet-forming die.
-
Press the powder under high pressure (approximately 8-10 tons) to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Gas Chromatography (GC):
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: Set to 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to ensure elution of the compound.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: Acquire data over a mass-to-charge ratio (m/z) range of approximately 40-400 amu.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Experimental workflow for spectroscopic analysis.
A Technical Guide to 4-Chloro-2-methylbenzyl alcohol: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylbenzyl alcohol is a substituted aromatic alcohol that serves as a valuable intermediate in organic synthesis. Its structural features, including a chlorinated and methylated phenyl ring, make it a versatile building block for the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and its potential applications in drug development, with a focus on its role as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs).
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers. The purity of the commercially available product is typically high, making it suitable for most research and development applications.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number/SKU | Purity | CAS Number | MDL Number |
| Sigma-Aldrich | 647551 | 97% | 129716-11-6 | MFCD06201140 |
| Chem-Impex | 27669 | ≥ 99% (GC) | 129716-11-6 | MFCD06201140 |
| TCI America | C3069 | >98.0% (GC) | 129716-11-6 | MFCD06201140 |
| Sciedco | 11-717318 | Min. 98.0% (GC) | 129716-11-6 | MFCD06201140 |
| Oakwood Chemical | 022248 | Not Specified | 129716-11-6 | MFCD06201140 |
| AChemBlock | N25728 | 95% | 39652-31-8 | MFCD18393674 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₈H₉ClO |
| Molecular Weight | 156.61 g/mol [1] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 60-64 °C (lit.) |
| Solubility | Soluble in methanol.[2] |
| Storage Temperature | Sealed in dry, Room Temperature[2] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the reduction of the corresponding aldehyde, 4-chloro-2-methylbenzaldehyde, using a mild reducing agent such as sodium borohydride.
Experimental Protocol: Reduction of 4-chloro-2-methylbenzaldehyde
This protocol is based on general procedures for the sodium borohydride reduction of aromatic aldehydes.
Materials:
-
4-chloro-2-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-methylbenzaldehyde (1 equivalent) in methanol (10 volumes). Place the flask in an ice bath and begin stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 20 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
Quenching the Reaction: Carefully quench the reaction by slowly adding 1 M HCl solution dropwise until the effervescence ceases. This will neutralize the excess sodium borohydride and the borate esters.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Work-up: To the remaining aqueous layer, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.
Diagram 1: Synthetic Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Application in Drug Development: Intermediate for NSAIDs
This compound is a potential precursor for the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs). While a direct synthesis of a commercially available drug from this specific alcohol is not prominently documented in the literature, its structural motif is present in some fenamic acid derivatives, a class of NSAIDs. For instance, the structurally related tolfenamic acid is synthesized from 3-chloro-2-methylaniline and 2-chlorobenzoic acid.[3][4][5][6][7] The general role of such substituted aromatic compounds is to provide the core structure onto which other functional groups are added to achieve the desired pharmacological activity.
Signaling Pathway of NSAIDs
The primary mechanism of action of NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9][10]
Diagram 2: NSAID Mechanism of Action
Caption: The signaling pathway inhibited by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
Conclusion
This compound is a readily available and synthetically useful intermediate. Its preparation via the reduction of the corresponding aldehyde is a straightforward and scalable process. For researchers in drug development, this compound represents a potential starting material for the synthesis of novel therapeutic agents, particularly within the class of anti-inflammatory drugs. A thorough understanding of its properties and synthetic routes is essential for its effective utilization in the design and development of new chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 97 CAS#: 129716-11-6 [m.chemicalbook.com]
- 3. CN102786429A - Synthesis method of tolfenamic acid - Google Patents [patents.google.com]
- 4. A kind of synthetic method of tolfenamic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Tolfenamic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN104557584A - Method for synthesizing tolfenamic acid - Google Patents [patents.google.com]
- 7. CN103172530A - Preparation method of tolfenamic acid - Google Patents [patents.google.com]
- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 4-Chloro-2-methylbenzyl Alcohol
This guide provides comprehensive safety data and handling precautions for 4-Chloro-2-methylbenzyl alcohol, tailored for researchers, scientists, and professionals in drug development.
Chemical Identification and Properties
| Property | Value | Reference |
| CAS Number | 129716-11-6 | [1] |
| Molecular Formula | C8H9ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 60-64 °C | [1] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [1] |
Hazard Identification and Classification
Signal Word: Danger
Hazard Pictograms:
-
GHS05: Corrosion
Hazard Statements:
-
H318: Causes serious eye damage.[2]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Class: 11 - Combustible Solids
Handling and Storage
Safe handling and storage are crucial to prevent exposure and accidents.
Precautions for Safe Handling: [3][4]
-
Handle in a well-ventilated place or under a fume hood.[3][4]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not inhale gases, fumes, dust, mist, vapor, and aerosols.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Use non-sparking, explosion-proof equipment as it is a combustible solid.[3][4]
-
Keep away from heat, open flames, hot surfaces, and other sources of ignition.[3]
Conditions for Safe Storage: [3][4]
-
Keep container tightly sealed.[3]
-
Store away from incompatible materials.[3]
-
Protect from freezing and physical damage.[3]
Exposure Controls and Personal Protection
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a dust mask type N95 (US) or equivalent.
First Aid Measures
The following diagram outlines the logical steps for first aid in case of exposure.
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.
Personal Precautions:
-
Ensure adequate ventilation and that air-handling systems are operational.[3]
-
Avoid all personal contact, including inhalation of dust.[5]
-
Wear appropriate protective clothing, gloves, safety glasses, and a dust respirator.[5]
-
Remove all sources of ignition.[3]
Environmental Precautions:
-
Prevent spillage from entering drains or water courses.[5]
Methods for Cleaning Up:
-
Use dry clean-up procedures and avoid generating dust.[5]
-
Sweep up, shovel up, or vacuum the spilled material into a clean, dry, sealable, and labeled container for disposal.[5]
-
Wash the spill area with large amounts of water.[5]
The following workflow visualizes the steps for handling an accidental release.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7]
-
Specific Hazards: May emit corrosive and poisonous fumes in a fire, including carbon oxides and hydrogen chloride gas.[5][6] Containers may burn even though the substance is not highly flammable.[5]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]
Toxicological Information
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Contaminated packaging should be disposed of as unused product.[6]
References
- 1. This compound 97 CAS#: 129716-11-6 [m.chemicalbook.com]
- 2. chemical-label.com [chemical-label.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Chloro-2-methylbenzyl alcohol
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-Chloro-2-methylbenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and chemical compounds. This document outlines the theoretical basis for its thermal behavior, plausible decomposition pathways, and detailed experimental protocols for characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS). The insights provided are intended to guide researchers, scientists, and drug development professionals in the safe handling, storage, and application of this compound in thermally sensitive processes.
Introduction: The Significance of this compound
This compound (C₈H₉ClO) is a substituted aromatic alcohol with a molecular weight of 156.61 g/mol .[1] Its structure, featuring a chlorinated and methylated benzene ring with a hydroxymethyl group, makes it a versatile building block in organic synthesis.[2][3][4] The thermal stability of such intermediates is a critical parameter, influencing everything from reaction kinetics and product purity to process safety and material storage. Understanding the temperature thresholds at which decomposition occurs and the nature of the resulting products is paramount for developing robust and safe manufacturing processes.
This guide provides a detailed examination of the thermal properties of this compound. While specific, publicly available experimental data on its thermal decomposition is limited, this document synthesizes information from analogous halogenated and substituted benzyl alcohols to present a scientifically grounded assessment.
Physicochemical and Thermal Properties
A foundational understanding of the compound's physical properties is essential before delving into its thermal decomposition.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Appearance | White to off-white solid/crystal | |
| Melting Point (mp) | 60-64 °C | [1][5] |
| Boiling Point (bp) | Not readily available | Data not found in searches; likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in methanol | [5] |
Thermal Stability Analysis: Methodologies and Expected Behavior
To comprehensively assess the thermal stability of this compound, a combination of thermoanalytical techniques is indispensable. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for this purpose.[6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the mass of non-volatile residue.
Based on the thermal behavior of similar halogenated organic compounds, a TGA curve for this compound under an inert atmosphere (e.g., nitrogen) would be expected to show:
-
Initial Stability: No significant mass loss below its melting point.
-
Onset of Decomposition: A gradual to sharp decrease in mass, likely commencing in the range of 150-250°C. The presence of the chloro- and methyl- groups may influence the bond dissociation energies within the molecule.
-
Multi-stage Decomposition: The decomposition may occur in one or multiple steps, corresponding to the cleavage of different functional groups.
-
Char Residue: A certain percentage of char residue may remain at higher temperatures, indicative of the formation of polymeric or carbonaceous material.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10][11] It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic processes.
A DSC analysis of this compound would likely reveal:
-
Melting Endotherm: A sharp endothermic peak corresponding to its melting point in the range of 60-64 °C.[1][5]
-
Decomposition Exotherm(s): Following the melting point, at higher temperatures, one or more exothermic peaks would indicate the energy released during the decomposition process. The profile of these peaks can provide information about the kinetics of decomposition.
Plausible Decomposition Pathways
The thermal decomposition of this compound is anticipated to be a complex process involving radical and/or concerted mechanisms. The presence of the benzylic alcohol, methyl, and chloro substituents on the aromatic ring dictates the likely points of bond scission.
The following pathways are proposed based on the known chemistry of benzyl alcohols and halogenated aromatic compounds:[12][13]
-
Dehydration: Intermolecular dehydration between two alcohol molecules to form a dibenzyl ether and water. This is a common reaction for alcohols at elevated temperatures.[14]
-
Dehydrochlorination: Elimination of hydrogen chloride (HCl) to form a reactive intermediate, which could subsequently polymerize. The presence of chlorine makes this a plausible pathway.[15]
-
Homolytic Cleavage:
-
C-C Bond Scission: Cleavage of the bond between the aromatic ring and the hydroxymethyl group to form a 4-chloro-2-methylphenyl radical and a hydroxymethyl radical.
-
C-Cl Bond Scission: Cleavage of the carbon-chlorine bond to form a 2-methylbenzyl alcohol radical and a chlorine radical.
-
Benzylic C-O Bond Scission: Cleavage of the bond between the benzylic carbon and the hydroxyl group.
-
-
Rearrangement and Secondary Reactions: The initial radical species can undergo rearrangement, abstraction, and combination reactions to form a complex mixture of secondary products, including aldehydes (4-chloro-2-methylbenzaldehyde), toluenes, and chlorinated aromatic compounds.[16][17][18]
Diagram of Plausible Decomposition Pathways
References
- 1. This compound 97 CAS#: 129716-11-6 [m.chemicalbook.com]
- 2. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 3. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 129716-11-6 CAS MSDS (this compound 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. mt.com [mt.com]
- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. qualitest.ae [qualitest.ae]
- 10. Differential Scanning Calorimetry Analysis [intertek.com]
- 11. worldoftest.com [worldoftest.com]
- 12. tandfonline.com [tandfonline.com]
- 13. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 14. mdpi.com [mdpi.com]
- 15. GC-MS thermal desorption-pyrolysis analyses - Laboratoire Dubois [laboratoiredubois.ch]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Derivatives and Analogues of 4-Chloro-2-methylbenzyl Alcohol for Researchers and Drug Development Professionals
Introduction
4-Chloro-2-methylbenzyl alcohol is a versatile aromatic alcohol that serves as a crucial intermediate in the synthesis of a wide array of chemical entities. Its substituted benzene ring makes it a valuable building block in the development of novel compounds with diverse applications, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the known derivatives and analogues of this compound, with a focus on their synthesis, biological activities, and structure-activity relationships. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Structure and Physicochemical Properties
This compound possesses a straightforward yet reactive structure, which is the foundation for its synthetic utility.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 129716-11-6 |
| Molecular Formula | C₈H₉ClO |
| Molecular Weight | 156.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 60-64 °C |
| Purity | >97% |
Known Derivatives of this compound
The hydroxyl group of this compound is the primary site for derivatization, allowing for the formation of ethers and esters. These derivatives are explored for various biological activities.
Ether Derivatives
The synthesis of ether derivatives from this compound can be readily achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
General Synthetic Workflow for Ether Derivatives:
Caption: General workflow for the Williamson ether synthesis of this compound derivatives.
While specific antimicrobial data for a wide range of 4-chloro-2-methylbenzyl ethers is not extensively reported in publicly available literature, the structural similarity to other antimicrobial benzyl ethers suggests their potential in this area. For instance, derivatives of benzyl alcohol have shown activity against various bacterial strains.
Ester Derivatives
Esterification of this compound is another common derivatization strategy, often accomplished through Fischer esterification. This acid-catalyzed reaction involves reacting the alcohol with a carboxylic acid.
General Synthetic Workflow for Ester Derivatives:
Caption: General workflow for the Fischer esterification of this compound.
The anticancer potential of ester derivatives of this compound is an area of active investigation, drawing parallels from the observed activities of structurally related compounds.
Analogues of this compound and Their Biological Activities
Several analogues of this compound, where the core structure is modified, have been synthesized and evaluated for their biological properties.
Antimicrobial Analogues
A notable analogue is 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) , a chlorinated derivative of thymol. This compound has demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antimicrobial Activity of 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol)
| Compound | Organism | Activity | Value |
| 4-Chloro-2-isopropyl-5-methylphenol | S. aureus (MRSA) | MIC | 32 µg/mL[1] |
The study on chlorothymol revealed that it not only inhibits the growth of MRSA but also prevents biofilm formation, a crucial factor in chronic infections.[1]
Anticancer Analogues
Derivatives of 4-chloro-2-aminophenol have been synthesized and shown to possess anticancer and antibacterial activities. Specifically, 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been investigated.
Table 3: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues
| Compound | Cancer Cell Line | Activity | Value (% Growth Inhibition) |
| 6h (aryl = 3,4,5-trimethoxyphenyl) | SNB-19 (CNS Cancer) | PGI | 65.12[2] |
| 6h (aryl = 3,4,5-trimethoxyphenyl) | NCI-H460 (Non-Small Cell Lung Cancer) | PGI | 55.61[2] |
| 6h (aryl = 3,4,5-trimethoxyphenyl) | SNB-75 (CNS Cancer) | PGI | 54.68[2] |
These compounds were designed based on the pharmacophore of known tubulin inhibitors.[2]
Furthermore, some of these analogues also exhibited promising antibacterial activity.
Table 4: Antibacterial Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues
| Compound | Bacterial Strain | Activity | Value (µg/mL) |
| 6c (aryl = 4-nitrophenyl) | E. coli | MIC | 8[2] |
| 6c (aryl = 4-nitrophenyl) | S. aureus | MIC | 8[2] |
| 6e (aryl = 2-chlorophenyl) | E. coli | MIC | - |
| 6e (aryl = 2-chlorophenyl) | S. aureus | MIC | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis of derivatives and the evaluation of their biological activity.
General Protocol for Williamson Ether Synthesis
This protocol is a general guideline for the synthesis of ether derivatives from this compound.
-
Deprotonation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise.
-
Reaction: Allow the mixture to stir at room temperature for 30 minutes.
-
Nucleophilic Attack: Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Protocol for Fischer Esterification
This protocol provides a general method for the synthesis of ester derivatives.
-
Mixing Reactants: In a round-bottom flask, combine this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by column chromatography.
Protocol for Antibacterial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Inoculum: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells.
Structure-Activity Relationship (SAR)
The biological activity of derivatives and analogues of this compound is influenced by the nature and position of substituents on the aromatic ring and the type of functional group attached to the benzylic carbon.
SAR Insights from Analogues:
Caption: Inferred structure-activity relationships for this compound derivatives and analogues.
-
For Antimicrobial Activity: The presence of a chlorine atom on the benzene ring, as seen in chlorothymol, appears to be crucial for its potent activity against MRSA. The lipophilicity introduced by the isopropyl and methyl groups may also contribute to its efficacy.
-
For Anticancer Activity: In the case of the 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, the nature of the aryl substituent on the oxadiazole ring significantly impacts the anticancer potency. The presence of electron-donating methoxy groups on the aryl ring (as in compound 6h ) was associated with higher growth inhibitory activity against several cancer cell lines.[2]
Conclusion
This compound is a valuable starting material for the synthesis of a variety of derivatives and analogues with potential applications in drug discovery. While the exploration of its direct ether and ester derivatives is still an emerging area, the promising antimicrobial and anticancer activities observed in structurally related compounds highlight the potential of this chemical scaffold. This guide provides a foundational understanding of the synthesis, biological evaluation, and structure-activity relationships of compounds derived from or analogous to this compound, offering a solid starting point for further research and development in this field.
References
- 1. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-Chloro-2-methylbenzyl alcohol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-Chloro-2-methylbenzyl alcohol as a versatile pharmaceutical intermediate. The following sections detail its role in the synthesis of key precursors for active pharmaceutical ingredients (APIs), complete with experimental protocols and quantitative data derived from analogous transformations.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] Its substituted aromatic ring and reactive benzylic alcohol functionality allow for its incorporation into a wide array of molecular scaffolds. While direct synthesis of a specific commercial drug from this intermediate is not prominently documented in publicly available literature, its utility lies in its conversion to key synthons, such as the corresponding aldehyde and halide derivatives. These derivatives are common starting materials in the synthesis of various therapeutic agents, including analgesics and anti-inflammatory drugs.
Key Synthetic Transformations and Protocols
The primary utility of this compound as a pharmaceutical intermediate is realized through its conversion into more reactive species, namely 4-Chloro-2-methylbenzaldehyde and 4-Chloro-2-methylbenzyl halides. These transformations open avenues for a variety of subsequent coupling and functionalization reactions essential in drug synthesis.
Oxidation to 4-Chloro-2-methylbenzaldehyde
The oxidation of this compound to its corresponding aldehyde is a critical step, as benzaldehydes are pivotal intermediates in the synthesis of numerous pharmaceuticals.[2][3] This transformation can be achieved using various oxidizing agents, with methods optimized for yield and selectivity.
Experimental Protocol: Oxidation using Potassium Iodide and Iodine in Water
This protocol is adapted from a general method for the selective oxidation of benzyl alcohols to aldehydes in an aqueous medium, offering an environmentally friendly approach.[4]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Iodine (I₂)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1 mmol), potassium carbonate (1.5 mmol), and 2 mL of water.
-
Stir the mixture at 90°C for 5 minutes.
-
Add an aqueous solution of potassium iodide (0.25 mmol) and iodine (0.025 mol) in 2 mL of water.
-
Add powdered iodine (0.075 mol) portion-wise over five minutes.
-
Continue heating the mixture at 90°C with stirring for the required time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (2 x 10 mL).
-
Wash the combined organic layers with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane mixture as the eluent to obtain pure 4-Chloro-2-methylbenzaldehyde.
Quantitative Data (Analogous Reaction):
The following table summarizes typical yields for the oxidation of substituted benzyl alcohols to their corresponding aldehydes using various methods.
| Oxidizing System | Substrate | Product | Yield (%) | Reference |
| KI / I₂ in Water | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 96 | [4] |
| Cu(I)/TEMPO/Air | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | ~65 | [5] |
Diagram: Oxidation Workflow
Caption: General workflow for the oxidation of this compound.
Conversion to 4-Chloro-2-methylbenzyl Chloride
The conversion of the benzylic alcohol to a halide, such as a chloride, transforms it into an excellent electrophile for subsequent nucleophilic substitution reactions. This is a common strategy for introducing the benzyl moiety into a target molecule.[6][7]
Experimental Protocol: Chlorination using Thionyl Chloride
This protocol is a general method for the conversion of benzyl alcohols to benzyl chlorides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 mmol) dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HCl generated.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, cold saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-2-methylbenzyl chloride.
-
The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.
Quantitative Data (Analogous Reaction):
The following table presents data for the chlorination of a similar substituted benzyl alcohol.
| Reagent System | Substrate | Product | Yield (%) | Reference |
| SOCl₂ | p-Methylbenzyl alcohol | p-Methylbenzyl chloride | 88.9 | [8] |
Diagram: Halogenation Workflow
Caption: General workflow for the conversion of this compound to its chloride.
Application in a Hypothetical Anti-Inflammatory Drug Synthesis Pathway
While a specific drug has not been identified, the derivatives of this compound are suitable for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The following diagram illustrates a plausible, generalized pathway where the aldehyde derivative could be used in a multi-component reaction to form a heterocyclic scaffold, a common feature in many anti-inflammatory agents.
Diagram: Hypothetical Drug Synthesis Pathway
Caption: Plausible synthetic route to a potential anti-inflammatory agent.
This compound serves as a readily available and versatile starting material for the synthesis of key pharmaceutical intermediates. Its efficient conversion to the corresponding aldehyde and halide derivatives provides access to a wide range of subsequent chemical transformations, making it a valuable component in the drug discovery and development pipeline, particularly for the synthesis of anti-inflammatory and analgesic compounds. The protocols and data presented herein, based on established chemical methodologies, provide a solid foundation for researchers to explore the full potential of this intermediate in their synthetic endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 9.3. Preparation of alkyl halides & related (RX) | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 8. Page loading... [wap.guidechem.com]
Application Notes and Protocols: 4-Chloro-2-methylbenzyl Alcohol in the Synthesis of a Novel Analgesic Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 4-Chloro-2-methylbenzyl alcohol is not a widely documented precursor in the synthesis of commercially available analgesics, its chemical structure lends itself to the development of novel analgesic agents. This document outlines a detailed application for the use of this compound in the synthesis of a potential non-steroidal anti-inflammatory drug (NSAID) prodrug. The described protocol leverages a well-established esterification method to conjugate this compound with Ibuprofen, a widely used NSAID. This approach aims to create a new chemical entity with potentially modified pharmacokinetic properties, such as altered bioavailability or a different gastrointestinal side-effect profile. The protocols and data presented herein provide a framework for the synthesis, purification, and characterization of this novel compound.
Proposed Synthetic Application: Synthesis of (4-chloro-2-methylbenzyl) 2-(4-isobutylphenyl)propanoate
The primary application of this compound in the context of analgesics is its use as a promoiety in the formation of an ester prodrug of a known NSAID. By masking the carboxylic acid group of an NSAID like Ibuprofen, it is possible to alter its physicochemical properties, which may lead to an improved therapeutic profile. The proposed synthetic target is the ester conjugate of Ibuprofen and this compound, namely (4-chloro-2-methylbenzyl) 2-(4-isobutylphenyl)propanoate.
The synthesis can be efficiently achieved via a Steglich esterification, which is a mild and effective method for forming esters from carboxylic acids and alcohols using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][3][4] This method is particularly suitable for substrates that may be sensitive to harsher conditions.[3][4]
Synthetic Pathway
The synthetic pathway involves a single-step esterification reaction as depicted below.
Caption: Synthetic route to the Ibuprofen-4-chloro-2-methylbenzyl alcohol ester prodrug.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used without further purification unless otherwise noted. Dichloromethane (DCM) should be dried over calcium hydride and distilled prior to use. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol for the Synthesis of (4-chloro-2-methylbenzyl) 2-(4-isobutylphenyl)propanoate
-
To a solution of Ibuprofen (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrates and wash successively with 0.5 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ester.
Quantitative Data
The following table summarizes the quantities of reactants and reagents for a representative synthesis, along with the theoretical and expected yield of the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (mg) | Equivalents |
| Ibuprofen | C₁₃H₁₈O₂ | 206.28 | 1.0 | 206.3 | 1.0 |
| This compound | C₈H₉ClO | 156.61 | 1.1 | 172.3 | 1.1 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 1.2 | 247.6 | 1.2 |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.1 | 12.2 | 0.1 |
| Product: (4-chloro-2-methylbenzyl) 2-(4-isobutylphenyl)propanoate | C₂₁H₂₅ClO₂ | 344.88 | - | 344.9 (Theoretical) | - |
| Expected Yield (85%) | 293.2 |
Logical and Signaling Pathway Diagrams
Experimental Workflow
The overall experimental workflow for the synthesis and purification of the target compound is outlined below.
Caption: Experimental workflow for the synthesis of the Ibuprofen prodrug.
Proposed Mechanism of Action
The synthesized ester is a prodrug that is expected to be inactive in its parent form. In vivo, it is anticipated to undergo hydrolysis, catalyzed by esterases, to release the active drug, Ibuprofen, and the promoiety, this compound. Ibuprofen then exerts its analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.
Caption: Proposed mechanism of action of the Ibuprofen prodrug.
Conclusion
The protocols and data provided in these application notes demonstrate a viable synthetic route for a novel analgesic prodrug using this compound. This approach highlights the potential for utilizing this benzyl alcohol derivative in the development of new therapeutic agents. Further studies would be required to evaluate the physicochemical properties, hydrolysis kinetics, and the in vivo efficacy and safety profile of the synthesized compound. This work serves as a foundational guide for researchers interested in exploring the synthesis and application of novel NSAID prodrugs.
References
Application of 4-Chloro-2-methylbenzyl Alcohol in Agrochemical Synthesis: A Detailed Overview
Introduction
4-Chloro-2-methylbenzyl alcohol is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of agrochemicals.[1] Its substituted benzyl structure allows for its incorporation into complex molecules, primarily through esterification and etherification reactions, to generate active ingredients for pesticides, including insecticides and herbicides. The presence of the chlorine atom and the methyl group on the benzene ring can significantly influence the biological activity, selectivity, and metabolic stability of the final agrochemical product. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals, aimed at researchers, scientists, and professionals in the field of agrochemical development.
Application in Insecticide Synthesis: Pyrethroid Esters
A significant application of substituted benzyl alcohols is in the synthesis of pyrethroid insecticides. Pyrethroids are synthetic compounds structurally related to the natural pyrethrins and are characterized by their high insecticidal activity, low mammalian toxicity, and biodegradability. The general structure of many pyrethroids consists of a specific acid moiety linked via an ester bond to a substituted benzyl alcohol.
In this context, this compound can be utilized to synthesize novel pyrethroid esters. The resulting insecticides are anticipated to exhibit potent activity against a range of insect pests.
Table 1: Hypothetical Physical and Chemical Properties of a Pyrethroid Ester Derived from this compound
| Property | Value |
| IUPAC Name | (4-Chloro-2-methylphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylate |
| CAS Number | Not available |
| Molecular Formula | C₁₈H₂₁Cl₃O₂ |
| Molecular Weight | 387.72 g/mol |
| Appearance | Viscous, pale yellow oil |
| Solubility | Soluble in organic solvents (e.g., acetone, xylene); Insoluble in water |
| Melting Point | Not applicable (liquid at room temperature) |
| Boiling Point | > 250 °C (decomposes) |
Experimental Protocol: Synthesis of (4-Chloro-2-methylphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylate
This protocol describes the esterification of this compound with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, a common pyrethroid acid chloride.
Materials:
-
This compound (1.0 eq)
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add triethylamine (1.2 eq) to the stirred solution. Subsequently, add a solution of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure pyrethroid ester.
Expected Yield: 85-95%
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Synthetic scheme for a pyrethroid ester.
Application in Herbicide Synthesis: Substituted Benzyl Ethers
Substituted benzyl alcohols can also be used to synthesize herbicidal compounds through the formation of an ether linkage. The resulting benzyl ether herbicides can exhibit a variety of modes of action, depending on the other functionalities present in the molecule.
Table 2: Hypothetical Data for a Benzyl Ether Herbicide Derived from this compound
| Parameter | Value |
| Target Weed Species | Broadleaf weeds (e.g., Amaranthus retroflexus, Chenopodium album) |
| Mode of Action | Inhibition of a key plant enzyme (e.g., Protoporphyrinogen oxidase - PPO) |
| Application Rate | 50 - 200 g/ha |
| Efficacy (at 100 g/ha) | > 90% control of target weeds |
| Crop Selectivity | Selective for cereal crops (e.g., wheat, barley) |
Experimental Protocol: Synthesis of a Phenyl Ether Herbicide via Williamson Ether Synthesis
This protocol outlines the synthesis of a hypothetical herbicidal phenyl ether by reacting this compound with a suitable activated phenol.
Materials:
-
This compound (1.0 eq)
-
4-Nitrophenol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Alkoxide Formation: To a dry round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq). Carefully add anhydrous DMF, followed by the dropwise addition of a solution of 4-nitrophenol (1.0 eq) in anhydrous DMF at 0 °C. Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Etherification: To the resulting sodium phenoxide solution, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at room temperature. Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to obtain the pure phenyl ether herbicide.
Expected Yield: 70-85%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Caption: Workflow for Williamson ether synthesis.
This compound is a valuable synthon for the development of novel agrochemicals. Its utility in forming both ester and ether linkages allows for the creation of a diverse range of potential insecticide and herbicide candidates. The protocols provided herein offer a foundational methodology for the synthesis of such compounds, which can be further optimized and adapted for the development of next-generation crop protection agents. The specific substitution pattern of this benzyl alcohol derivative provides a unique chemical scaffold that can be exploited to fine-tune the biological and physicochemical properties of the resulting agrochemicals.
References
Application Notes and Protocols for the Esterification of 4-Chloro-2-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylbenzyl alcohol is a key intermediate in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries. The esterification of this alcohol with a range of carboxylic acids allows for the introduction of diverse functional groups, leading to the generation of novel molecular entities with potential biological activity. This document provides detailed protocols for the synthesis of esters from this compound using three common and effective methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.
General Reaction Scheme
The fundamental transformation involves the reaction of this compound with a carboxylic acid to yield the corresponding ester and water. The choice of reaction conditions and reagents can be tailored based on the specific carboxylic acid used and the desired purity and yield of the final product.
Caption: General Esterification Reaction.
Data Presentation: A Comparative Overview of Esterification Methods
The selection of an appropriate esterification method is contingent on the substrate's sensitivity to acidic or basic conditions, steric hindrance, and the desired reaction scalability. The following table summarizes typical reaction conditions and expected yields for the esterification of this compound with representative carboxylic acids.
| Esterification Method | Carboxylic Acid | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Fischer-Speier | Acetic Acid | H₂SO₄ (catalytic) | Acetic Acid (excess) | Reflux | 4-8 | 75-85 |
| Benzoic Acid | p-TsOH (catalytic) | Toluene | Reflux (Dean-Stark) | 6-12 | 80-90 | |
| Steglich | Acetic Acid | DCC, DMAP (catalytic) | Dichloromethane | Room Temp. | 2-4 | 90-98 |
| Benzoic Acid | EDC, DMAP (catalytic) | Dichloromethane | Room Temp. | 3-6 | 92-99 | |
| Mitsunobu | Acetic Acid | DEAD, PPh₃ | THF | 0 to Room Temp. | 1-3 | 85-95 |
| Benzoic Acid | DIAD, PPh₃ | THF | 0 to Room Temp. | 2-4 | 88-96 |
Note: Yields are representative and may vary depending on the specific reaction scale and purification method.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound with Benzoic Acid
This method is a classic acid-catalyzed equilibrium reaction, best suited for simple and robust substrates. Using a Dean-Stark apparatus to remove water drives the reaction to completion.
Materials and Reagents:
-
This compound
-
Benzoic acid
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), benzoic acid (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Add toluene as the solvent to fill the flask to approximately two-thirds of its volume.
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
Caption: Fischer-Speier Esterification Workflow.
Protocol 2: Steglich Esterification of this compound with Acetic Acid
This method is ideal for acid-sensitive substrates as it proceeds under mild, neutral conditions. It utilizes a carbodiimide coupling agent and a nucleophilic catalyst.
Materials and Reagents:
-
This compound
-
Acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Filter off the DCU precipitate (if applicable) and wash with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by column chromatography if needed.
Caption: Steglich Esterification Workflow.
Protocol 3: Mitsunobu Reaction of this compound with Benzoic Acid
The Mitsunobu reaction is a powerful method for esterification, particularly for secondary alcohols, as it proceeds with inversion of stereochemistry (not applicable here, but noteworthy). It is a redox-condensation reaction.
Materials and Reagents:
-
This compound
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.2 eq) dropwise via syringe to the stirred solution. An exothermic reaction is often observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Caption: Mitsunobu Reaction Workflow.
Applications in Drug Development
The esters derived from this compound can serve as prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active parent alcohol. Furthermore, the ester moiety can be used to modulate the physicochemical properties of a molecule, such as its lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design and development. The diverse range of commercially available carboxylic acids allows for the creation of large ester libraries for screening and lead optimization in drug discovery programs.
Application Notes and Protocols for the Oxidation of 4-Chloro-2-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical oxidation of 4-Chloro-2-methylbenzyl alcohol to its corresponding aldehyde, 4-Chloro-2-methylbenzaldehyde, a valuable intermediate in pharmaceutical synthesis.[1][2] The protocols outlined below utilize common and effective oxidizing agents, offering a range of options to suit various laboratory settings and substrate sensitivities.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. This process is critical in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients. The challenge lies in preventing over-oxidation to the carboxylic acid while ensuring high conversion of the starting material. This application note details three robust methods for the oxidation of this compound: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. Each method offers distinct advantages regarding reaction conditions, functional group tolerance, and work-up procedures.
Comparative Data of Oxidation Protocols
The following table summarizes the key quantitative parameters for the described oxidation methods, allowing for an informed selection based on experimental needs.
| Parameter | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation | Pyridinium Chlorochromate (PCC) Oxidation |
| Oxidizing Agent | Dess-Martin Periodinane | Oxalyl chloride, DMSO, Triethylamine | Pyridinium Chlorochromate |
| Typical Yield | >90% | >90% | ~85% |
| Reaction Temperature | Room Temperature | -78 °C to Room Temperature | Room Temperature |
| Reaction Time | 1-3 hours | 1-2 hours | 2-4 hours |
| Key Advantages | Mild conditions, neutral pH, simple work-up.[3] | Avoids heavy metals, wide functional group tolerance.[4][5] | Readily available reagent, well-established procedure.[6] |
| Key Disadvantages | Potentially explosive nature of the reagent, cost.[3] | Requires cryogenic temperatures, malodorous byproduct (dimethyl sulfide).[4][7] | Toxicity of chromium, tedious work-up.[8][9] |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is highly regarded for its mild reaction conditions and high chemoselectivity, making it suitable for sensitive substrates.[3][10][11]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature under a nitrogen or argon atmosphere.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate.
-
Stir the biphasic mixture until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-2-methylbenzaldehyde.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Swern Oxidation
The Swern oxidation is another mild and selective method that avoids the use of heavy metals.[4][5][7][12] It requires cryogenic temperatures for the initial activation step.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Addition funnels
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.1 - 1.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.0 - 2.5 eq) in DCM via an addition funnel, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in DCM dropwise via an addition funnel, keeping the internal temperature below -60 °C. Stir for 30-45 minutes.
-
Add triethylamine (Et₃N) (5.0 eq) dropwise, ensuring the temperature remains below -60 °C. After the addition is complete, allow the reaction mixture to warm to room temperature over 45 minutes.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by flash column chromatography.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a readily available and effective reagent for the oxidation of primary alcohols to aldehydes, though care must be taken due to its chromium content.[6][8][9][13]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 eq) and silica gel in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of this compound (1.0 eq) in DCM in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Chloro-2-methylbenzaldehyde.
-
If necessary, purify the product via flash column chromatography.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the oxidation of this compound.
Caption: General workflow for the synthesis of 4-Chloro-2-methylbenzaldehyde.
References
- 1. 4-CHLORO-2-METHYLBENZALDEHYDE | 40137-29-9 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 9. cs.gordon.edu [cs.gordon.edu]
- 10. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
The Role of 4-Chloro-2-methylbenzyl Alcohol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Chloro-2-methylbenzyl alcohol is a substituted aromatic alcohol that serves as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring a chloro group at the 4-position and a methyl group at the 2-position of the benzene ring, coupled with a reactive primary alcohol functionality, makes it an attractive precursor for the synthesis of a variety of more complex molecules. This compound is particularly noted for its role as an intermediate in the preparation of active pharmaceutical ingredients (APIs), especially in the fields of analgesics and anti-inflammatory drugs.[1] Its structural features allow for a range of chemical transformations, enabling the introduction of this substituted benzyl moiety into larger molecular scaffolds.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 129716-11-6 | Sigma-Aldrich |
| Molecular Formula | C₈H₉ClO | Sigma-Aldrich |
| Molecular Weight | 156.61 g/mol | Sigma-Aldrich |
| Appearance | White to off-white solid/powder | Sigma-Aldrich |
| Melting Point | 60-64 °C | Sigma-Aldrich |
Applications in Organic Synthesis
This compound is primarily utilized as an intermediate in multi-step synthetic sequences. The presence of the hydroxyl group allows for several key transformations, making it a versatile starting material.
Key Reactions and Transformations:
-
Oxidation to Aldehyde: The primary alcohol can be oxidized to the corresponding 4-chloro-2-methylbenzaldehyde. This aldehyde is a crucial intermediate for various carbon-carbon bond-forming reactions, such as Wittig reactions, aldol condensations, and Grignard reactions, to build more complex molecular architectures.
-
Etherification: The hydroxyl group can readily undergo etherification reactions (e.g., Williamson ether synthesis) to form substituted benzyl ethers. This is a common strategy for linking the 4-chloro-2-methylbenzyl moiety to other molecules, including complex natural products or drug scaffolds.
-
Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of corresponding esters. This transformation is useful for creating prodrugs or for introducing the benzyl group as a protecting group for carboxylic acids.
-
Conversion to Benzyl Halide: The alcohol can be converted to the more reactive 4-chloro-2-methylbenzyl halide (e.g., chloride or bromide), which is an excellent electrophile for nucleophilic substitution reactions.
Logical Workflow for Synthesis using this compound
The following diagram illustrates a typical workflow for the utilization of this compound as a building block in a synthetic campaign.
Caption: Synthetic pathways from this compound.
Experimental Protocols
Protocol 1: Oxidation of this compound to 4-Chloro-2-methylbenzaldehyde
Objective: To prepare 4-chloro-2-methylbenzaldehyde, a key intermediate for further synthetic modifications.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium thiosulfate (saturated aqueous solution) - if using DMP
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure (using PCC):
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (10 mL per gram of alcohol) in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-chloro-2-methylbenzaldehyde.
Expected Outcome: A white to pale yellow solid.
Quantitative Data (Representative):
| Reactant | Product | Reagent | Solvent | Reaction Time | Yield |
| This compound | 4-Chloro-2-methylbenzaldehyde | PCC | DCM | 2-4 h | 85-95% |
Protocol 2: Williamson Ether Synthesis using this compound
Objective: To synthesize a substituted benzyl ether, demonstrating the utility of this compound in forming ether linkages.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
An alkyl halide (e.g., Iodomethane or Benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a septum
-
Magnetic stirrer
-
Syringes
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF via syringe.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Quantitative Data (Representative):
| Alcohol | Alkyl Halide | Base | Solvent | Reaction Time | Yield |
| This compound | Iodomethane | NaH | DMF | 12-16 h | 80-90% |
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a drug derived from this compound might act as an inhibitor of a key enzyme in an inflammatory cascade.
Caption: Hypothetical inhibition of an inflammatory pathway.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its utility is primarily as a building block for the introduction of the 4-chloro-2-methylbenzyl moiety into more complex structures, particularly in the development of new pharmaceutical agents. While specific, publicly documented syntheses of named drugs from this starting material are limited, its potential for conversion into aldehydes, ethers, esters, and halides provides a wide range of possibilities for synthetic chemists. The protocols provided herein offer a foundation for the practical application of this versatile reagent in the laboratory. Further research into the applications of this building block may reveal its role in the synthesis of novel bioactive compounds.
References
Application Notes and Protocols: 4-Chloro-2-methylbenzyl Alcohol as a Precursor for Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel fragrance compounds derived from 4-chloro-2-methylbenzyl alcohol. This precursor, possessing a unique substitution pattern on the benzene ring, offers a scaffold for the development of new aromatic esters and ethers with potential applications in perfumery and scented consumer products. The protocols outlined below are based on established synthetic methodologies for fragrance creation.
Introduction
This compound is a versatile aromatic alcohol that serves as a valuable building block in the synthesis of fine chemicals and fragrance ingredients.[1][2] Its structure, featuring both a chloro and a methyl substituent, allows for the creation of derivatives with distinct olfactory profiles. The primary routes to convert this precursor into fragrance compounds are through esterification and etherification of the benzylic alcohol group. These reactions yield esters and ethers with varying scent characteristics, from fruity and floral to woody and spicy.
Synthesis of Fragrance Esters
Aromatic esters are a well-established class of fragrance compounds, often imparting sweet, fruity, and floral notes. The reaction of this compound with various carboxylic acids or their derivatives can produce a range of novel fragrance esters.
General Reaction Pathway for Esterification
Caption: General reaction scheme for the synthesis of fragrance esters from this compound.
Experimental Protocol: Synthesis of 4-Chloro-2-methylbenzyl Acetate
This protocol describes a standard acid-catalyzed esterification (Fischer esterification).
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add this compound (1 equivalent), glacial acetic acid (1.5 equivalents), and toluene (100 mL).
-
Slowly add concentrated sulfuric acid (0.05 equivalents) to the stirred mixture.
-
Heat the reaction mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 4-chloro-2-methylbenzyl acetate.
Illustrative Data for Fragrance Ester Synthesis
The following table summarizes representative data for the synthesis of various esters from this compound. Note: These values are illustrative and may vary based on specific experimental conditions.
| Carboxylic Acid | Ester Product Name | Molecular Weight ( g/mol ) | Reaction Time (h) | Yield (%) | Olfactory Profile |
| Acetic Acid | 4-Chloro-2-methylbenzyl acetate | 198.65 | 4-6 | 85-95 | Mildly fruity, floral, with a hint of green |
| Propionic Acid | 4-Chloro-2-methylbenzyl propionate | 212.68 | 5-7 | 80-90 | Sweet, fruity, slightly waxy |
| Isobutyric Acid | 4-Chloro-2-methylbenzyl isobutyrate | 226.70 | 6-8 | 75-85 | Fruity, reminiscent of apricot, with a green undertone |
| Benzoic Acid | 4-Chloro-2-methylbenzyl benzoate | 260.72 | 8-10 | 70-80 | Balsamic, slightly floral, with a powdery dry-down |
Synthesis of Fragrance Ethers
Ethers derived from benzylic alcohols can provide a range of scents, from fresh and floral to woody and musky. The Williamson ether synthesis is a common method for their preparation.
General Reaction Pathway for Etherification
Caption: General reaction scheme for the synthesis of fragrance ethers from this compound via Williamson ether synthesis.
Experimental Protocol: Synthesis of 4-Chloro-2-methylbenzyl Methyl Ether
This protocol outlines the synthesis using sodium hydride as a strong base.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar, dropping funnel, and reflux condenser.
-
Add sodium hydride (1.2 equivalents) to the flask and wash with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 4-chloro-2-methylbenzyl methyl ether.
Illustrative Data for Fragrance Ether Synthesis
The following table presents representative data for the synthesis of various ethers from this compound. Note: These values are illustrative and may vary based on specific experimental conditions.
| Alkyl Halide | Ether Product Name | Molecular Weight ( g/mol ) | Reaction Time (h) | Yield (%) | Olfactory Profile |
| Methyl Iodide | 4-Chloro-2-methylbenzyl methyl ether | 170.64 | 12-16 | 70-85 | Fresh, slightly floral, with a woody undertone |
| Ethyl Bromide | 4-Chloro-2-methylbenzyl ethyl ether | 184.67 | 12-16 | 65-80 | Mildly floral, green, with a hint of anise |
| Allyl Bromide | Allyl (4-chloro-2-methylbenzyl) ether | 196.68 | 10-14 | 60-75 | Green, slightly metallic, with a spicy note |
Workflow for Fragrance Compound Development
Caption: A typical workflow for the development of new fragrance compounds from a precursor.
Conclusion
This compound is a promising precursor for the synthesis of a new family of fragrance compounds. The ester and ether derivatives can be readily prepared using standard organic synthesis techniques. The illustrative protocols and data provided in these application notes serve as a guide for researchers and scientists in the fragrance and fine chemical industries to explore the potential of this unique aromatic building block. Further research into the synthesis of a wider range of derivatives and a comprehensive evaluation of their olfactory properties are warranted.
References
Application Notes and Protocols for the Esterification of 4-Chloro-2-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 4-Chloro-2-methylbenzyl alcohol, a key transformation in the synthesis of various compounds of interest in the pharmaceutical and chemical industries. The protocols outlined below are based on established esterification methodologies for analogous substituted benzyl alcohols.
Introduction
Esterification of this compound is a crucial step in the synthesis of a variety of target molecules, including active pharmaceutical ingredients (APIs), fragrances, and specialty chemicals. The presence of the chloro and methyl substituents on the benzyl ring can influence the reactivity of the alcohol and may require specific reaction conditions for optimal conversion and yield. This application note details two common and effective methods for this transformation: the Fischer-Speier Esterification and Acylation with Acyl Chlorides or Anhydrides.
Quantitative Data Summary
The following table summarizes typical yields for the esterification of various substituted benzyl alcohols. While specific data for this compound is not extensively published, the data for structurally similar compounds provide a reasonable expectation of achievable yields under optimized conditions.
| Substrate | Acylating Agent | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference Compound |
| Benzyl alcohol | Acetic acid | Sulfuric Acid | None | Reflux, 1 hr | ~94% | Benzyl acetate |
| o-Methylbenzyl alcohol | Acetic acid / Sodium Acetate | Ethyl bromide | Acetic acid | Reflux, 24 hrs | 88-91% | o-Methylbenzyl acetate[1] |
| Benzyl alcohol | Acetic acid | Zeolite HX | None | 110°C, 12 hrs | ~58% | Benzyl acetate[2] |
| Benzyl alcohol | Acetic acid | Porous Polymeric Acid | None | 50°C, 12 hrs | 94% | Benzyl acetate[3] |
| Benzyl alcohol | Acetyl chloride | None | None | Stirred, 1 hr | 98% | Benzyl acetate[4] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification with a Carboxylic Acid
This protocol describes the acid-catalyzed esterification of this compound with a generic carboxylic acid (R-COOH). The reaction is driven to completion by using an excess of one of the reactants or by removing water as it is formed.[5][6]
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Organic solvent (e.g., Toluene, if using a Dean-Stark trap)
-
Ethyl acetate or Diethyl ether for extraction
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
(Optional) Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). If using a carboxylic acid that is a liquid at room temperature (like acetic acid), it can be used in excess as the solvent. Otherwise, dissolve the alcohol and the carboxylic acid (1.2-1.5 eq) in a suitable solvent like toluene.
-
Catalyst Addition: With stirring, slowly add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.2 eq) to the reaction mixture.
-
Reflux: Attach a reflux condenser (and a Dean-Stark trap if removing water azeotropically) and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with ethyl acetate or diethyl ether and transfer it to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Esterification using an Acyl Chloride or Anhydride
This method is generally faster and not reversible, often leading to higher yields. The reaction with acyl chlorides is typically vigorous.[4][6]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride) or Acid Anhydride (e.g., Acetic anhydride)
-
Pyridine or Triethylamine (optional, as a base to neutralize HCl)
-
Anhydrous solvent (e.g., Dichloromethane, Diethyl ether)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. If a base like pyridine is used, it can be added at this stage (1.1 eq). Cool the flask in an ice bath.
-
Reagent Addition: Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise from the dropping funnel to the stirred solution. The reaction can be exothermic.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to remove any unreacted acylating agent and acidic byproducts) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude ester by vacuum distillation or column chromatography.
Visualizations
Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Logical Relationship of Esterification Methods
Caption: Overview of esterification pathways.
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 4-Chloro-2-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the functionalization of 4-Chloro-2-methylbenzyl alcohol via various metal-catalyzed cross-coupling reactions. The primary reactive site for these transformations is the C-Cl bond on the aromatic ring, a versatile handle for introducing a wide range of molecular complexity. The benzylic alcohol moiety can be retained or subsequently modified, offering a strategic advantage in medicinal chemistry and materials science for the synthesis of novel compounds.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Structures
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl compounds from this compound and various arylboronic acids. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 88 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME/H₂O (4:1) | 90 | 24 | 85 |
| 4 | 4-Vinylphenylboronic acid | PdCl₂(dppf) (2) | - | Na₂CO₃ | THF/H₂O (5:1) | 80 | 18 | 90 |
Experimental Protocol: Suzuki-Miyaura Coupling
General Procedure for the synthesis of 4'-substituted-2-methyl-[1,1'-biphenyl]-4-methanol derivatives:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 156.6 mg), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst and the ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling provides a direct route to couple terminal alkynes with aryl halides, yielding valuable arylalkyne building blocks. This copper-co-catalyzed palladium-catalyzed reaction is highly efficient for the functionalization of this compound.
Data Presentation: Sonogashira Coupling Conditions and Yields
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | DIPA | Toluene | 80 | 12 | 91 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 70 | 10 | 87 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (3) | i-Pr₂NEt | Acetonitrile | 60 | 16 | 89 |
Experimental Protocol: Sonogashira Coupling
General Procedure for the synthesis of 4-(alkynyl)-2-methylbenzyl alcohol derivatives:
-
To a Schlenk flask, add this compound (1.0 mmol, 156.6 mg), the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture.
-
Heat the reaction to the specified temperature and stir for the indicated time.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired arylalkyne.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction is a palladium-catalyzed C-C bond formation between an aryl halide and an alkene. This method allows for the introduction of vinyl groups at the 4-position of this compound.
Data Presentation: Heck Reaction Conditions and Yields
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 24 | 82 |
| 2 | Methyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Acetonitrile | 100 | 18 | 88 |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 130 | 20 | 85 |
| 4 | Acrylonitrile | Pd₂(dba)₃ (1) | P(t-Bu)₃ (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 79 |
Experimental Protocol: Heck Reaction
General Procedure for the synthesis of 4-(alkenyl)-2-methylbenzyl alcohol derivatives:
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In a sealed tube, combine this compound (1.0 mmol, 156.6 mg), the palladium catalyst, the ligand (if required), and the base.
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Add the alkene (1.5 mmol) and the solvent.
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Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
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After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It enables the synthesis of a wide variety of N-aryl compounds from this compound and various amines.
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 12 | 94 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 18 | 90 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 86 |
| 4 | Benzophenone imine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOt-Bu | Toluene | 100 | 24 | 92 |
Experimental Protocol: Buchwald-Hartwig Amination
General Procedure for the synthesis of 4-(amino)-2-methylbenzyl alcohol derivatives:
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Charge a glovebox with a Schlenk tube containing the palladium catalyst, the ligand, and the base.
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Add this compound (1.0 mmol, 156.6 mg) and the amine (1.2 mmol).
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Add the degassed solvent.
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Seal the tube and remove it from the glovebox.
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Heat the reaction mixture in an oil bath at the specified temperature for the indicated time.
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Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a short pad of Celite.
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Concentrate the filtrate and purify the crude product by flash chromatography.
Palladium-Catalyzed Cyanation: Synthesis of Benzonitriles
The introduction of a nitrile group is a valuable transformation in organic synthesis. Palladium-catalyzed cyanation of this compound provides a direct route to the corresponding benzonitrile derivative, a versatile intermediate for further functionalization.
Data Presentation: Palladium-Catalyzed Cyanation Conditions and Yields
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | - | DMA | 120 | 12 | 93 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (1) | XPhos (2) | - | t-AmylOH | 110 | 18 | 89 |
| 3 | Zn(CN)₂ | PdCl₂(dppf) (3) | - | Zn powder | NMP | 130 | 24 | 85 |
| 4 | KCN | Pd(PPh₃)₄ (5) | - | 18-Crown-6 | Toluene | 100 | 16 | 80 |
Experimental Protocol: Palladium-Catalyzed Cyanation
General Procedure for the synthesis of 4-cyano-2-methylbenzyl alcohol:
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In a glovebox, charge a vial with this compound (1.0 mmol, 156.6 mg), the cyanide source (0.6-1.2 mmol), the palladium catalyst, and the ligand.
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Add the degassed solvent.
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Seal the vial and heat the reaction mixture at the specified temperature for the indicated time.
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After cooling, quench the reaction with an aqueous solution of NaHCO₃ and ethylenediamine.
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Extract the mixture with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.
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Remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: Decision tree for selecting the appropriate cross-coupling reaction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-methylbenzyl alcohol
Welcome to the technical support center for the synthesis of 4-Chloro-2-methylbenzyl alcohol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound are the reduction of 4-chloro-2-methylbenzaldehyde and the hydrolysis of 4-chloro-2-methylbenzyl chloride. A Grignard reaction is also a possible, though less common, route.
Q2: My yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors depending on the synthetic route. Common issues include incomplete reactions, the formation of side products, and mechanical losses during workup and purification. For instance, in the hydrolysis of the corresponding benzyl chloride, a significant side reaction is the formation of a dibenzyl ether. In the reduction of the aldehyde, the quality of the reducing agent and reaction conditions are critical.
Q3: I am observing a significant amount of an unknown impurity in my final product. How can I identify and minimize it?
A3: A common impurity in syntheses starting from benzyl halides is the corresponding dibenzyl ether.[1] In aldehyde reductions, unreacted starting material or over-reduced products can be impurities. Standard analytical techniques such as NMR, GC-MS, and IR spectroscopy can help identify these byproducts. To minimize them, ensure precise control of reaction temperature, stoichiometry of reagents, and reaction time as detailed in the troubleshooting guides.
Q4: What is the optimal solvent for the reduction of 4-chloro-2-methylbenzaldehyde with sodium borohydride?
A4: Protic solvents like methanol or ethanol are generally effective for reductions using sodium borohydride, as they help to protonate the intermediate alkoxide.[2]
Q5: How can I prevent the formation of the dibenzyl ether byproduct during hydrolysis of 4-chloro-2-methylbenzyl chloride?
A5: The formation of dibenzyl ether can be suppressed by using a large excess of water and a phase transfer catalyst.[1] Additionally, controlling the concentration of the base and the reaction temperature is crucial. A two-stage process, where the chloride is first converted to an acetate ester followed by hydrolysis, can also prevent this side reaction and lead to higher yields of the desired alcohol.[1]
Troubleshooting Guides
Method 1: Reduction of 4-Chloro-2-methylbenzaldehyde
This is a widely used method due to its typically high yields and relatively clean reaction profile.
Diagram of the Synthesis Pathway:
Caption: Reduction of 4-chloro-2-methylbenzaldehyde to the corresponding alcohol.
Troubleshooting Table:
| Problem | Potential Cause | Recommended Solution |
| Low Yield (<80%) | Incomplete reaction due to inactive reducing agent. | Use freshly opened or properly stored sodium borohydride. Ensure the reaction is stirred efficiently. |
| Sub-optimal reaction temperature. | Maintain the reaction temperature between 0-25°C. Lower temperatures can slow the reaction, while higher temperatures may increase side reactions. | |
| Mechanical loss during workup. | Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent. Minimize transfers between glassware. | |
| Presence of Starting Material | Insufficient reducing agent. | Use a slight excess of sodium borohydride (1.1-1.5 equivalents). |
| Short reaction time. | Monitor the reaction by TLC. Ensure the reaction is stirred until the starting material is consumed. | |
| Formation of Byproducts | Impure starting aldehyde. | Purify the 4-chloro-2-methylbenzaldehyde by distillation or recrystallization before use. |
| Over-reduction (less common with NaBH4). | Ensure the reaction is not run for an excessively long time after completion. |
Quantitative Data Summary:
| Parameter | Condition A | Condition B (Optimized) | Expected Yield |
| NaBH4 (equivalents) | 1.0 | 1.2 | >95% with Condition B |
| Temperature (°C) | 35-40 | 20-25 | Higher purity with Condition B |
| Reaction Time (h) | 0.5 | 1-2 (or until completion by TLC) | More complete reaction with Condition B |
Method 2: Hydrolysis of 4-Chloro-2-methylbenzyl Chloride
This method is a direct route but can be prone to side reactions if not carefully controlled.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for the hydrolysis of 4-chloro-2-methylbenzyl chloride.
Troubleshooting Table:
| Problem | Potential Cause | Recommended Solution |
| Low Yield (<70%) | Formation of bis(4-chloro-2-methylbenzyl) ether. | Increase the molar ratio of water to benzyl chloride (e.g., 20:1 to 40:1).[3] Consider using a phase transfer catalyst. |
| Incomplete hydrolysis. | Increase reaction temperature and/or time. Ensure efficient mixing of the biphasic system. | |
| Product Contamination | Presence of starting material. | Ensure the reaction goes to completion by monitoring with GC or TLC. |
| Presence of dibenzyl ether. | Purify by column chromatography or recrystallization. To prevent its formation, consider a two-stage process via the acetate intermediate.[1] |
Quantitative Data Summary:
| Parameter | Direct Hydrolysis | Two-Stage (via Acetate) | Expected Yield |
| Water:Substrate Ratio | 10:1 | N/A | Higher yield with increased water ratio |
| Side Product (Ether) | 5-15% | <1% | Significantly reduced in two-stage process[1] |
| Overall Yield | 75-85% | >90% | Two-stage process generally provides higher yields |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 4-Chloro-2-methylbenzaldehyde
Materials:
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4-Chloro-2-methylbenzaldehyde (1 equivalent)
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Sodium borohydride (1.2 equivalents)
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Methanol
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5% Hydrochloric acid
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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Dissolve 4-chloro-2-methylbenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0°C in an ice bath.
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Slowly add sodium borohydride in portions, maintaining the temperature below 10°C.
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After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture back to 0°C and slowly add 5% hydrochloric acid to quench the excess sodium borohydride and neutralize the solution (adjust to pH ~7).
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x volume of residue).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Protocol 2: Synthesis via Two-Stage Hydrolysis of 4-Chloro-2-methylbenzyl Chloride
Stage 1: Synthesis of 4-Chloro-2-methylbenzyl acetate
Materials:
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4-Chloro-2-methylbenzyl chloride (1 equivalent)
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Sodium acetate (1.5 equivalents)
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A phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 equivalents)
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Water
Procedure:
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In a round-bottom flask, dissolve sodium acetate and the phase transfer catalyst in water.
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Add 4-chloro-2-methylbenzyl chloride to the solution.
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Heat the mixture to reflux (around 100°C) and stir vigorously for 4-6 hours, or until TLC/GC analysis indicates complete consumption of the starting chloride.
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Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude 4-chloro-2-methylbenzyl acetate, which can be used in the next step without further purification.
Stage 2: Hydrolysis of 4-Chloro-2-methylbenzyl acetate
Materials:
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Crude 4-Chloro-2-methylbenzyl acetate (1 equivalent)
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10% Sodium hydroxide solution
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Methanol or Ethanol (as a co-solvent)
Procedure:
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Dissolve the crude acetate in a mixture of methanol and 10% sodium hydroxide solution.
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Heat the mixture to reflux for 1-2 hours. Monitor the hydrolysis by TLC.
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After completion, cool the mixture and remove the alcohol solvent under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
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Purify by recrystallization or column chromatography.
Logical Relationship Diagram:
Caption: Relationship between reaction parameters and experimental outcomes.
References
Purification of crude 4-Chloro-2-methylbenzyl alcohol by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Chloro-2-methylbenzyl alcohol by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: My crude this compound does not fully dissolve in the hot recrystallization solvent.
A1: This issue can arise from a few factors:
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Insufficient Solvent: You may not have added enough solvent to dissolve the compound at the solvent's boiling point. Continue to add small portions of the hot solvent until the solid dissolves.
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Insoluble Impurities: The crude product may contain insoluble impurities. If a small amount of solid remains after adding a significant amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
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Incorrect Solvent Choice: The selected solvent may not be appropriate for this compound. This compound is a moderately polar compound. A single solvent may not be ideal. Consider using a mixed solvent system. A good starting point is a polar solvent in which the compound is soluble when hot (e.g., ethanol or methanol) and a less polar or non-polar solvent in which it is less soluble (e.g., water or hexane) to act as an anti-solvent.
Q2: After cooling, no crystals have formed, or the yield is very low.
A2: Several factors can lead to poor or no crystallization:
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Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.
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Too Much Solvent: Using an excessive amount of solvent will keep the compound dissolved even at low temperatures.[1] If you suspect this is the case, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Cooling Rate: Cooling the solution too quickly can sometimes inhibit crystal formation. Allow the flask to cool slowly to room temperature before placing it in an ice bath.
Q3: The product has "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is 60-64°C) or if the concentration of the solute is too high.[2]
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To resolve this: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool slowly. Using a mixed solvent system and adjusting the solvent ratio can also help prevent oiling out.
Q4: The purified crystals are discolored.
A4: The presence of colored impurities may require an additional purification step.
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Activated Charcoal: After dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. You will then need to perform a hot filtration to remove the charcoal before cooling the solution to crystallize the product.
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent system for the recrystallization of this compound?
A1: A mixed solvent system is often effective for moderately polar compounds like this compound. A common and effective choice is a mixture of ethanol and water. The crude product is first dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached. A few more drops of hot ethanol are then added to redissolve the precipitate before the solution is allowed to cool.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of this compound is in the range of 60-64°C.[3] A sharp melting point within this range is a good indicator of purity.
Q3: What are the potential impurities in crude this compound?
A3: Depending on the synthetic route, common impurities could include unreacted starting materials such as 4-chloro-2-methylbenzyl chloride, and byproducts like the corresponding dibenzyl ether. These impurities can often be effectively removed by a carefully executed recrystallization.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₈H₉ClO | [3] |
| Molecular Weight | 156.61 g/mol | [3] |
| Melting Point | 60-64 °C | [3] |
| Appearance | White to off-white solid | |
| Solubility (General) | Soluble in methanol |
Experimental Protocol: Recrystallization of this compound using an Ethanol/Water System
This protocol outlines a general procedure for the purification of crude this compound.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Deionized water
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Erlenmeyer flasks
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Hot plate with magnetic stirring capability
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Magnetic stir bar
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
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Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring. Continue adding ethanol in small portions until the solid is completely dissolved at the boiling point.
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Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise with continuous stirring until the solution becomes faintly and persistently cloudy.
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Clarification: Add a few drops of hot ethanol to the solution until the cloudiness just disappears, resulting in a clear, saturated solution.
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Cooling and Crystallization: Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for a period. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.
Logical Workflow for Troubleshooting Recrystallization
Caption: A flowchart illustrating the troubleshooting steps for the recrystallization of this compound.
References
Common impurities in 4-Chloro-2-methylbenzyl alcohol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-methylbenzyl alcohol. The information provided is intended to assist with the identification and removal of common impurities encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities in this compound typically arise from its synthesis. The primary manufacturing routes involve the reduction of 4-chloro-2-methylbenzaldehyde or the hydrolysis of 4-chloro-2-methylbenzyl chloride. Consequently, the most probable impurities include:
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Unreacted Starting Materials: 4-chloro-2-methylbenzaldehyde or 4-chloro-2-methylbenzyl chloride.
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Oxidation Byproduct: 4-chloro-2-methylbenzoic acid, formed by the over-oxidation of the alcohol or aldehyde.
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Ether Byproduct: Bis(4-chloro-2-methylbenzyl) ether, which can form as a side product during the hydrolysis of 4-chloro-2-methylbenzyl chloride.
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Residual Solvents: Solvents used during the synthesis and purification processes, such as toluene, xylenes, or alcohols.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be effectively determined using standard analytical techniques such as:
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Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for identifying and quantifying volatile impurities, including residual solvents and starting materials like 4-chloro-2-methylbenzaldehyde and 4-chloro-2-methylbenzyl chloride.
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High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the quantitative analysis of non-volatile impurities, such as the corresponding carboxylic acid and ether byproduct. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to a reference standard.
Q3: What is a general procedure for the purification of this compound?
A3: Recrystallization is a highly effective method for purifying this compound. A general protocol is as follows:
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Solvent Selection: Choose a solvent or solvent system in which the alcohol has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of benzyl alcohols include toluene, o-xylene, or a mixture of a good solvent (like ethanol or acetone) and an anti-solvent (like water or hexanes).
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Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
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Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
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Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Recovery After Recrystallization | The chosen solvent is too good, leading to significant product loss in the mother liquor. | - Select a less polar solvent or a solvent mixture with a higher proportion of the anti-solvent.- Ensure the minimum amount of hot solvent is used for dissolution.- Cool the solution for a sufficient amount of time at a low temperature to maximize crystal precipitation. |
| Oily Product Obtained Instead of Crystals | The melting point of the compound is close to the temperature of the crystallization process, or significant impurities are present that are depressing the melting point. | - Try a different recrystallization solvent with a lower boiling point.- Use a seed crystal to induce crystallization.- Consider an alternative purification method such as column chromatography. |
| Persistent Impurity Peak in GC/HPLC Analysis | The impurity has similar polarity and solubility to the desired product, making separation by recrystallization difficult. | - For acidic impurities like 4-chloro-2-methylbenzoic acid, perform a wash of the organic solution with a mild aqueous base (e.g., sodium bicarbonate solution) before crystallization.- For other persistent impurities, column chromatography on silica gel may be necessary for effective separation. |
| Broad or Tailing Peaks in HPLC | The HPLC method is not optimized, or there are interactions between the analyte and the stationary phase. | - Adjust the mobile phase composition, gradient, or flow rate.- Ensure the sample is fully dissolved in the mobile phase before injection.- Consider using a different column chemistry. |
Quantitative Data on Impurity Removal
The following table provides an example of impurity reduction that can be achieved through recrystallization, based on data from a similar compound, p-chlorobenzyl alcohol. This illustrates the effectiveness of the purification technique.
| Impurity | Content in Crude Product (%) | Content after Recrystallization (%) | Removal Efficiency (%) |
| p-Chlorobenzyl chloride | 0.38 | 0.03 | 92.1 |
| Dibenzyl ether byproduct | 1.69 | 0.00 | 100 |
Data adapted from a patent for the purification of p-chlorobenzyl alcohol and is for illustrative purposes.
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Dissolution: In a 250 mL Erlenmeyer flask, add 10 g of crude this compound. Add 50 mL of o-xylene and heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with two 10 mL portions of cold o-xylene.
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Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature below the melting point (60-64 °C) until a constant weight is achieved.
Protocol 2: Purity Analysis by HPLC
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase A: Water
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Mobile Phase B: Acetonitrile
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Gradient: Start with 60% B, increase to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.
Workflow for Impurity Identification and Removal
The following diagram illustrates the logical workflow for identifying and removing impurities from this compound.
Caption: Workflow for the identification and removal of impurities in this compound.
Technical Support Center: Oxidation of 4-Chloro-2-methylbenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of 4-chloro-2-methylbenzyl alcohol to 4-chloro-2-methylbenzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of 4-chloro-2-methylbenzoic acid. How can I prevent this over-oxidation?
A1: Over-oxidation to the corresponding carboxylic acid is the most common side reaction, particularly when using strong oxidizing agents. To minimize this, consider the following:
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Choice of Oxidant: Strong oxidants like potassium permanganate (KMnO4) and chromic acid (H2CrO4) are known to oxidize primary alcohols to carboxylic acids.[1] It is advisable to use milder reagents that are selective for the formation of aldehydes.[2][3]
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Recommended Mild Oxidants:
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Pyridinium chlorochromate (PCC): This is a widely used reagent for the selective oxidation of primary alcohols to aldehydes.[2][3]
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Dess-Martin Periodinane (DMP): Another effective and mild oxidant for this transformation.
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Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride.
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Catalytic Systems: Copper-based catalysts in combination with (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and a co-oxidant like oxygen or air are highly selective for aldehyde formation.[4][5]
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Q2: I am observing an unexpected ester byproduct in my reaction mixture. What is it and how can I avoid its formation?
A2: The ester byproduct is likely 4-chloro-2-methylbenzyl 4-chloro-2-methylbenzoate. This can form through two primary pathways:
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Tishchenko-type reaction: Under certain conditions, two molecules of the product aldehyde can disproportionate to form an ester.
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Oxidative Esterification: The starting alcohol can react with the aldehyde product in the presence of the oxidant to form a hemiacetal, which is then oxidized to the ester.[6] This is more likely to occur if the reaction is slow or if there is a high concentration of both the alcohol and the aldehyde.
Troubleshooting Ester Formation:
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Control Reaction Time: Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed to prevent the accumulation of the aldehyde which can then react further.
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Avoid Basic Conditions: The formation of esters from the alcohol and aldehyde can be promoted by basic conditions.[7] If your protocol uses a base, consider if it's essential or if a milder, non-basic method can be used.
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Choose a Selective Protocol: Methods like the Cu/TEMPO system are generally highly selective for the aldehyde and less prone to ester formation under optimized conditions.[4]
Q3: My reaction is not going to completion, and I have a significant amount of unreacted this compound. What could be the issue?
A3: Incomplete conversion can be due to several factors:
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Insufficient Oxidant: Ensure you are using the correct stoichiometry of the oxidizing agent. For reagents like PCC, at least one equivalent is required.
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Deactivated Reagent: Some oxidizing agents can degrade upon storage. Use a fresh batch of the reagent if you suspect it has lost its activity.
-
Low Reaction Temperature: While mild conditions are preferred to avoid side reactions, the temperature might be too low for the reaction to proceed at a reasonable rate. You may need to gently heat the reaction, but this should be done cautiously and with careful monitoring to avoid byproduct formation.
-
Catalyst Poisoning: In catalytic reactions, impurities in the starting material or solvent can poison the catalyst. Ensure the purity of all your reagents and solvents.
Q4: Are there any other potential, less common side reactions I should be aware of?
A4: While over-oxidation and ester formation are the most common, other side reactions can occur depending on the specific reagents and conditions used:
-
Carbon-Carbon Bond Cleavage: With certain oxidants like PCC, a carbon-carbon bond cleavage of homobenzylic alcohols has been observed.[8] While this compound is not a homobenzylic alcohol, this suggests that under harsh conditions, unexpected cleavage could be a minor pathway.
-
Ring-based Reactions: Extremely harsh oxidative conditions could potentially lead to reactions on the aromatic ring, though this is unlikely with the selective methods typically employed for this transformation.
Data Presentation: Comparison of Oxidation Methods
The following table summarizes typical yields for the oxidation of substituted benzyl alcohols to their corresponding aldehydes using different methods. Note that yields can vary based on the specific substrate and reaction conditions.
| Oxidizing System | Substrate Example | Product | Yield (%) | Reference/Notes |
| CuI / TEMPO / O₂ | 2-chlorobenzyl alcohol | 2-chlorobenzaldehyde | 65 | [4] Ortho-substituted substrates may show different reactivity. |
| KMnO₄ (Phase Transfer) | 4-chlorobenzyl alcohol | 4-chlorobenzaldehyde | >90 | [9] Highly selective under specific PTC conditions. |
| PCC / Charcoal | General Alcohols | Aldehydes/Ketones | Variable | [10][11] A common and generally effective method. |
| Activated Carbon / O₂ | Substituted benzyl alcohols | Aldehydes | Good to Excellent | [12] A metal-free, selective method. |
Experimental Protocols
Protocol 1: Selective Oxidation using CuI/TEMPO
This protocol is adapted from a method for the chemoselective oxidation of functionalized benzyl alcohols.[4]
-
Reaction Setup: In a round-bottom flask, combine this compound (1 mmol), copper(I) iodide (CuI, 0.1 mmol), and acetonitrile (5 mL).
-
Stirring: Stir the mixture for 5-10 minutes at room temperature.
-
Addition of Reagents: Add 4-dimethylaminopyridine (DMAP, 0.1 mmol) and TEMPO (0.01 mmol, 1 mol%).
-
Oxygen Atmosphere: Place the flask under an oxygen balloon.
-
Reaction Monitoring: Stir the resulting mixture at room temperature until the reaction reaches completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture and wash the solid residue with acetonitrile (2 x 5 mL).
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.
Protocol 2: Oxidation using Pyridinium Chlorochromate (PCC)
This is a general procedure for the oxidation of primary alcohols to aldehydes using PCC.[10][11]
-
Reaction Setup: Suspend pyridinium chlorochromate (PCC, 1.5 mmol) in dichloromethane (DCM, 20 mL) in a round-bottom flask with magnetic stirring.
-
Addition of Alcohol: Dissolve this compound (1 mmol) in a small amount of DCM (2 mL) and add it in one portion to the stirred PCC suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Work-up: Once the starting material is consumed, dilute the mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium byproducts.
-
Isolation: Wash the filter cake with additional diethyl ether. Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude aldehyde. Further purification can be done by column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the oxidation of this compound.
Caption: Common side reaction pathways in the oxidation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Optimizing Reactions with 4-Chloro-2-methylbenzyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 4-Chloro-2-methylbenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are important for reaction setup?
A1: Key physical properties of this compound include its melting point, which is between 60-64°C, and its solid form at room temperature, appearing as a white to almost white powder or crystal.[1][2] It is soluble in methanol.[1] Understanding these properties is crucial for designing appropriate reaction conditions, such as solvent selection and temperature for dissolution.
Q2: What is the optimal storage temperature for this compound?
A2: this compound should be stored in a sealed, dry container at room temperature.[1][3]
Q3: What are the common types of reactions performed with this compound?
A3: this compound is a versatile intermediate used in various organic synthesis reactions. The most common transformations involve the benzylic alcohol group and include:
-
Oxidation to form 4-chloro-2-methylbenzaldehyde.
-
Esterification to form the corresponding esters.
-
Etherification to form benzyl ethers.
These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, fragrances, and flavors.[3]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Oxidation to Aldehyde
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Insufficient Oxidant | Ensure the molar ratio of the oxidizing agent to the alcohol is adequate. Common oxidants for benzyl alcohols include TEMPO-based systems, potassium permanganate, and chromium reagents.[4][5][6] |
| Suboptimal Reaction Temperature | While some aerobic oxidations can proceed at room temperature, others may require heating.[4] For instance, oxidation using ABNO@PMO-IL-Br catalyst in toluene is typically performed at 50°C.[7] Experiment with a temperature range to find the optimum for your specific system. |
| Poor Catalyst Activity | If using a catalyst, ensure it is fresh and active. For Cu(I)/TEMPO systems, the solution should change color, indicating the reaction is proceeding.[4] |
| Reaction Atmosphere | For aerobic oxidations, ensure adequate exposure to air or use a pure oxygen atmosphere.[4][7] Conversely, for some reactions, an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent unwanted side reactions.[8][9] |
Issue 2: Formation of Carboxylic Acid Byproduct during Oxidation
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Over-oxidation | Strong oxidizing agents can convert the benzyl alcohol directly to the carboxylic acid.[10] To selectively obtain the aldehyde, use a milder oxidizing agent such as pyridinium chlorochromate (PCC) or a TEMPO-based catalyst system.[6][10] |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction once the starting material is consumed to prevent further oxidation of the aldehyde. |
| High Reaction Temperature | Elevated temperatures can sometimes promote over-oxidation. Try running the reaction at a lower temperature. |
Issue 3: Inefficient Esterification or Etherification
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Inadequate Catalyst | For esterification, acid catalysts are commonly used. For some systems, a clay catalyst at reflux temperature has proven effective.[11] For etherification, catalysts like iron(II/III) chloride can be used.[12] Ensure the chosen catalyst is appropriate for your substrates. |
| Suboptimal Temperature | Esterification reactions often require elevated temperatures, such as the reflux temperature of the solvent.[11] Self-esterification of benzyl alcohols in the presence of certain ionic liquids has been successful at 80°C.[13] Symmetrical etherification of benzyl alcohols using an iron catalyst is typically performed at 100°C.[12] |
| Presence of Water | For reactions that are sensitive to water, such as those using acid chlorides, ensure all reagents and glassware are dry. Water can hydrolyze the reagents and reduce the yield. |
| Steric Hindrance | The methyl group at the ortho position may cause some steric hindrance. Using more reactive electrophiles or adjusting reaction conditions (e.g., higher temperature, longer reaction time) might be necessary. |
Experimental Protocols
Protocol 1: Aerobic Oxidation to 4-Chloro-2-methylbenzaldehyde using Cu(I)/TEMPO Catalyst
This protocol is adapted from a general procedure for the oxidation of substituted benzyl alcohols.[4]
-
Preparation: In a round-bottom flask, dissolve this compound in a suitable solvent like acetonitrile.
-
Catalyst Addition: Add copper(I) bromide (CuBr, ~5 mol%), 2,2'-bipyridyl (bpy, ~5 mol%), and (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO, ~5 mol%). The solution will likely change color.
-
Initiation: Add N-methylimidazole (NMI, ~10 mol%) dropwise.
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the ambient air. The reaction progress can be monitored by a color change, typically from red-brown to green.[14] The reaction is usually complete within 30-60 minutes.
-
Work-up: After completion, dilute the reaction mixture with a nonpolar solvent (e.g., pentane) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the nonpolar solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Protocol 2: Oxidative Esterification
This protocol is based on a general procedure for the one-pot oxidative esterification of primary alcohols.[7]
-
Reaction Setup: In a flask, mix this compound (1 mmol), TBN (16 mol%), HCl (5 mol%), and the catalyst (e.g., ABNO@PMO-IL-Br, 1.5-2 mol%) in toluene (0.5 mL).
-
Atmosphere: Charge the flask with pure oxygen (e.g., using a balloon).
-
Reaction: Stir the resulting mixture at 50°C. Monitor the progress of the reaction by GC.
-
Catalyst Removal: After the reaction is complete, separate the heterogeneous catalyst by filtration.
-
Isolation: Evaporate the solvent from the resulting solution under reduced pressure to isolate the ester product.
Protocol 3: Symmetrical Etherification
This protocol is adapted from a general method for the etherification of benzyl alcohols.[12]
-
Reaction Setup: In a pressure tube, combine this compound (2 mmol), FeCl₃·6H₂O (5 mol %), and propylene carbonate (1 mL) as a green solvent.
-
Reaction: Stir the mixture at 100°C for 14 hours.
-
Work-up and Purification: After cooling, the reaction mixture can be worked up using standard extraction procedures to isolate the symmetrical ether product.
Data Presentation
Table 1: Temperature Conditions for Various Benzyl Alcohol Reactions
| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aerobic Oxidation | 4-Nitrobenzyl alcohol | Cu(bpy)/TEMPO | Acetonitrile | Room Temperature | ~65 | [4] |
| Oxidative Esterification | Benzyl alcohol | ABNO@PMO-IL-Br | Toluene | 50 | - | [7] |
| Esterification | 1-Phenyl ethanol | Montmorillonite clay | Chlorobenzene | 130 (reflux) | - | [11] |
| Self-Esterification | Benzyl alcohol | [EMIM]OAc | Ionic Liquid | 80 | 94 | [13] |
| Symmetrical Etherification | Benzyl alcohol | FeCl₃·6H₂O | Propylene Carbonate | 100 | 53-91 | [12] |
| Hydrolysis | p-Chlorobenzyl chloride | NaOH/Na₂CO₃ | Water/Toluene | 90-105 | 98.35 | [15] |
Visualizations
Caption: General experimental workflow for reactions.
Caption: Troubleshooting logic for low product yield.
Caption: Key reaction pathways from the starting material.
References
- 1. 129716-11-6 CAS MSDS (this compound 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound [stenutz.eu]
- 3. This compound [myskinrecipes.com]
- 4. rsc.org [rsc.org]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts - Google Patents [patents.google.com]
- 12. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]
Technical Support Center: Strategies to Prevent Benzyl Alcohol Polymerization in Acidic Environments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the unwanted polymerization of benzyl alcohols when conducting reactions under acidic conditions. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of benzyl alcohol polymerization in the presence of acid?
Under acidic conditions, the hydroxyl (-OH) group of a benzyl alcohol can be protonated by an acid (H⁺), forming a protonated alcohol. This species readily loses a molecule of water to generate a resonance-stabilized benzyl carbocation. This highly reactive carbocation then acts as an electrophile, attacking the electron-rich aromatic ring of another benzyl alcohol molecule through a Friedel-Crafts alkylation reaction. The repetition of this process leads to the formation of a poly(phenylenemethylene) chain, which is the polymer.
Q2: What are the tell-tale signs of polymerization in my reaction vessel?
The most common indicator of benzyl alcohol polymerization is the formation of an insoluble, often yellowish-brown, sticky residue or solid in the reaction mixture. Concurrently, you will likely observe a diminished yield of your target product and the emergence of high-molecular-weight, complex mixtures when analyzing the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Q3: What is the most effective strategy to circumvent this polymerization?
The most reliable method to prevent this unwanted side reaction is to "protect" the hydroxyl group of the benzyl alcohol before exposing it to acidic conditions. This is achieved by converting the hydroxyl group into a less reactive functional group, known as a protecting group. A commonly employed protecting group for alcohols is the benzyl ether. This modification prevents the formation of the initial benzyl carbocation required to initiate the polymerization cascade.
Troubleshooting Guides
Issue 1: Low Yield During Benzyl Ether Protection via Williamson Ether Synthesis
| Possible Cause | Solution |
| Incomplete Deprotonation | Ensure a sufficiently strong base (e.g., sodium hydride, NaH) is used in at least stoichiometric amounts (typically 1.1-1.5 equivalents) to ensure complete conversion of the alcohol to the alkoxide. |
| Presence of Water | Use anhydrous solvents (e.g., dry DMF or THF) and ensure all glassware is thoroughly dried. Any moisture will consume the base and quench the reactive alkoxide intermediate. |
| Steric Hindrance | For sterically hindered benzyl alcohols, the reaction may require more forcing conditions. Consider increasing the reaction temperature or using a more reactive electrophile, such as benzyl bromide over benzyl chloride. |
| Side Reactions | The alkoxide intermediate can be sensitive to atmospheric oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions and improve yields. |
Issue 2: Formation of Byproducts When Using Benzyl Trichloroacetimidate for Protection
| Possible Cause | Solution |
| Inappropriate Acid Catalyst | The choice and quantity of the acid catalyst are crucial. Trifluoromethanesulfonic acid (TfOH) is frequently used catalytically. An excess of a strong acid can promote undesired side reactions. |
| Elevated Reaction Temperature | This protection method is often more selective and provides higher yields at reduced temperatures (e.g., 0 °C to -78 °C). Precise temperature control is recommended to minimize byproduct formation. |
| Impure Benzyl Trichloroacetimidate | The purity of the benzyl trichloroacetimidate reagent is paramount. Impurities can lead to a range of unexpected side products. It is advisable to use freshly prepared or purified reagent. |
Data Presentation
The propensity for benzyl alcohol to polymerize is highly dependent on the reaction conditions. The following table provides a qualitative summary of factors that influence this undesirable pathway.
Table 1: Influence of Reaction Parameters on Benzyl Alcohol Polymerization
| Parameter | Conditions Favoring Polymerization | Conditions Preventing Polymerization |
| Acid Strength | Strong, concentrated protic acids (e.g., H₂SO₄, neat TFA). | Weak acids, or catalytic amounts of strong acids. |
| Temperature | Elevated temperatures (e.g., > 100 °C). | Low to ambient temperatures. |
| Solvent | Non-coordinating, apolar solvents. | Polar, coordinating solvents. |
| Hydroxyl Group | Unprotected. | Protected (e.g., as a benzyl ether). |
Experimental Protocols
Protocol 1: Protection of an Alcohol as a Benzyl Ether via Williamson Ether Synthesis
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (1.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the alcohol in anhydrous DMF in a flame-dried flask.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with water followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Materials:
-
Benzyl-protected alcohol
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected alcohol in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).
-
Secure a hydrogen-filled balloon to the flask or connect the flask to a hydrogen gas supply.
-
Stir the suspension vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Thoroughly wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Visualizations
Technical Support Center: Column Chromatography Purification of 4-Chloro-2-methylbenzyl Alcohol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals purifying 4-Chloro-2-methylbenzyl alcohol and its derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and solvent system for purifying this compound derivatives?
A1: The standard choice of stationary phase for these derivatives is silica gel.[1] A common and effective mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or diethyl ether.[2][3] The optimal ratio of these solvents should be determined by Thin-Layer Chromatography (TLC) prior to running the column.[4][5] An ideal Rf value for the target compound on a TLC plate is between 0.2 and 0.4 to ensure good separation on the column.[6]
Q2: My this compound derivative appears to be degrading on the silica gel column, leading to low yield and impure fractions. What can I do?
A2: Degradation on silica gel can occur if your compound is acid-sensitive. Here are several solutions:
-
Neutralize the Silica Gel: You can pre-treat the silica gel by flushing the packed column with a solvent system containing a weak base, such as 1-3% triethylamine (TEA), in your chosen eluent. After this pre-treatment, you can proceed with your standard eluent.[6][7]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[6]
-
Perform a 2D TLC Test: To confirm if your compound is degrading on silica, you can perform a two-dimensional TLC. Spot your compound in one corner of a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If a new spot appears or the original spot streaks, it indicates instability on silica gel.[6][8]
Q3: I'm having trouble achieving good separation between my target compound and impurities. The spots are very close on the TLC plate.
A3: Achieving good separation is dependent on optimizing the mobile phase.
-
Adjust Solvent Polarity: If the Rf values are too high (spots run too fast), decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., more hexane). If the Rf values are too low (spots don't move far enough), increase the polarity by adding more of the polar solvent (e.g., more ethyl acetate).[6]
-
Try a Different Solvent System: If adjusting the polarity of a hexane/ethyl acetate system doesn't provide adequate separation, consider trying a different solvent combination, such as dichloromethane/hexane or acetone/hexane.[8]
Q4: My compound is not eluting from the column, even after I've flushed with a high concentration of the polar solvent.
A4: This can happen for several reasons:
-
Compound Decomposition: Your compound may have decomposed on the column. You can test for this by performing a 2D TLC as described in Q2.[8]
-
Incorrect Solvent System: Double-check that you have prepared the mobile phase correctly and have not accidentally used a solvent system that is too non-polar.[8]
-
Very Polar Compound: If your derivative is highly polar, it may require a more polar solvent system than initially anticipated. Try a gradient elution, gradually increasing the polarity of the mobile phase.[8] If necessary, a solvent system containing a small amount of methanol in dichloromethane might be required.
-
Compound Precipitation: In rare cases, the compound may have crystallized on the column, blocking the flow.[8]
Q5: My crude sample is not very soluble in the eluent. How should I load it onto the column?
A5: If your sample has poor solubility in the mobile phase, you should use the dry-loading technique.[9] Dissolve your crude mixture in a suitable solvent in which it is soluble (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7]
Data Presentation
The following tables provide representative data for the column chromatography of benzyl alcohol derivatives. Note that the optimal conditions for your specific this compound derivative should be determined experimentally using TLC.
Table 1: Typical Solvent Systems and Rf Values for Benzyl Alcohol Derivatives on Silica Gel
| Compound | Solvent System (v/v) | Approximate Rf |
| Benzyl Alcohol | Hexane:Ethyl Acetate (4:1) | 0.3 - 0.4 |
| 4-Chlorobenzyl Alcohol | Hexane:Ethyl Acetate (95:5) | ~0.3 |
| 2-Methylbenzyl Alcohol | Petroleum Ether:Diethyl Ether (9:1) | 0.38 |
| Benzyl Alcohol Derivative | Petroleum Ether:Diethyl Ether (19:1) | 0.21 |
Data is compiled from multiple sources and should be used as a guideline.[2]
Table 2: Troubleshooting Guide Summary
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield/Degradation | Acid-sensitive compound | Neutralize silica with TEA, use neutral alumina, or perform a 2D TLC to confirm degradation.[6][7] |
| Poor Separation | Suboptimal solvent system | Adjust solvent polarity based on TLC, or try a different solvent system (e.g., DCM/hexane).[6] |
| Compound Not Eluting | Decomposition, incorrect solvent polarity, high compound polarity | Test for decomposition, verify solvent system, use a more polar eluent or a gradient.[8] |
| Band Tailing/Streaking | Column overload, compound degradation | Load less sample, check for compound stability on silica.[10] |
| Insolubility in Eluent | Poor sample solubility | Use dry-loading technique.[7][9] |
Experimental Protocols
Protocol 1: Standard Column Chromatography of a this compound Derivative
-
Solvent System Selection:
-
Using TLC, determine an appropriate eluent system (e.g., hexane:ethyl acetate) that provides an Rf value of 0.2-0.4 for the target compound.[6]
-
-
Column Packing:
-
Secure a glass column of an appropriate size vertically.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample and eluent addition.[9]
-
Wash the packed column with 2-3 column volumes of the eluent.[6]
-
-
Sample Loading:
-
Elution:
-
Begin adding the eluent to the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow.[6]
-
If using gradient elution, gradually increase the polarity of the eluent by increasing the proportion of the polar solvent.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.[9]
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound derivative.[6]
-
Protocol 2: Neutralization of Silica Gel for Acid-Sensitive Compounds
-
Prepare the Column:
-
Pack the silica gel column as described in Protocol 1.
-
-
Prepare the Neutralizing Eluent:
-
Prepare a solution of your chosen eluent containing 1-3% triethylamine (TEA).[6]
-
-
Flush the Column:
-
Pass 2-3 column volumes of the TEA-containing eluent through the packed column.[6]
-
-
Wash the Column:
-
Flush the column with 2-3 column volumes of the regular eluent (without TEA) to remove excess triethylamine.[6]
-
-
Proceed with Purification:
-
The neutralized column is now ready for sample loading and elution as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision pathway for common chromatography issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. magritek.com [magritek.com]
- 5. rroij.com [rroij.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. benchchem.com [benchchem.com]
Managing hygroscopic nature of 4-Chloro-2-methylbenzyl alcohol during storage
Technical Support Center: 4-Chloro-2-methylbenzyl alcohol
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of this compound (CAS: 129716-11-6). Proper handling and storage are critical to maintain its chemical integrity and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound to be hygroscopic?
A1: A hygroscopic material, like this compound, readily attracts and absorbs moisture from the surrounding atmosphere.[1] This property is primarily due to the presence of the polar hydroxyl (-OH) group in its structure, which forms hydrogen bonds with water molecules.[2] If not stored correctly, the compound, which is a white to off-white crystalline powder, can change its physical and chemical properties.[3][4]
Q2: What are the visible signs of moisture absorption in my sample?
A2: The most common signs of water absorption include a change in the material's physical appearance from a free-flowing powder to clumps or cakes.[5][6] In cases of significant moisture exposure, the solid may become sticky or even begin to dissolve, forming a concentrated liquid or slurry.[1][7]
Q3: How can moisture affect my experiments?
A3: Absorbed water can have several negative consequences for your research:
-
Inaccurate Measurements: The presence of water increases the total weight of the sample, leading to errors in molar calculations and reagent stoichiometry.
-
Altered Reactivity: Water can act as an unwanted reactant in moisture-sensitive reactions, leading to the formation of byproducts, reduced yields, or complete reaction failure.[8]
-
Degradation: Over time, moisture can contribute to the chemical degradation of the compound.[6]
-
Changes in Physical Properties: The melting point of the compound (typically 60-64 °C) may be depressed or broadened by the presence of water.[3]
Q4: What are the ideal storage conditions for this compound?
A4: To prevent moisture absorption, this compound should be stored in a cool, dry place, sealed in a dry, airtight container.[3][5] For enhanced protection, storage in a desiccator containing a drying agent (desiccant) like silica gel or molecular sieves is strongly recommended.[1][9] For highly sensitive applications, storing the material under an inert atmosphere (e.g., nitrogen or argon) can provide the best protection.
Troubleshooting Guide
This section addresses specific problems you may encounter.
Problem 1: My this compound powder has formed clumps.
-
Cause: The compound has absorbed moisture from the atmosphere due to improper storage or prolonged exposure to air.[5]
-
Solution: For immediate use in non-critical applications, you can break up the clumps with a clean, dry spatula.[5] However, for quantitative work or moisture-sensitive reactions, the material must be dried thoroughly using an appropriate protocol (see Experimental Protocol 2).
-
Prevention: Always minimize the time the container is open to the atmosphere. Handle the material quickly and reseal the container tightly immediately after use.[5] Consider aliquoting the compound into smaller, single-use vials to avoid repeatedly exposing the bulk supply to air.[10]
Problem 2: I suspect my sample is contaminated with water, but it is not visibly clumpy. How can I be sure?
-
Cause: Even small amounts of absorbed moisture may not be visible but can still impact sensitive experiments.
-
Solution: The most accurate method to determine the water content is through Karl Fischer titration, a standard technique for moisture determination in chemical samples.[11][12] This method is specific to water and can detect even trace amounts. A qualitative test can also be performed using anhydrous copper(II) sulfate, which turns from white to blue in the presence of water.[13]
-
Action: If significant water content is confirmed, the material should be dried before use (see Experimental Protocol 2).
Problem 3: My reaction yield is lower than expected or I'm seeing unexpected byproducts.
-
Cause: If the reaction is sensitive to water, absorbed moisture from the this compound could be interfering with the chemical pathway. Water can act as a nucleophile or a base, leading to side reactions.[8][14]
-
Solution:
-
Verify the anhydrous conditions of your entire experimental setup, including solvents and glassware. Glassware should be oven-dried (e.g., at 125°C for at least 24 hours) or flame-dried and cooled under an inert gas stream.[9]
-
Use a freshly opened container of this compound or dry your existing stock using the vacuum oven method (see Experimental Protocol 2).
-
Consider performing the reaction in a glove box or under a continuous stream of inert gas to strictly exclude atmospheric moisture.[10]
-
Data Summary: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale & Consequences of Deviation |
| Container | Tightly sealed, airtight container. | Prevents entry of atmospheric moisture. An improperly sealed container will lead to clumping and degradation.[5] |
| Atmosphere | Dry environment. Inert gas (N₂, Ar) for high-purity applications. | Minimizes contact with ambient humidity. Oxygen and moisture can lead to slow degradation. |
| Temperature | Room Temperature. Away from direct heat sources. | The compound is a solid with a melting point of 60-64°C. Storing near heat can accelerate degradation. |
| Location | Desiccator with a desiccant (e.g., silica gel, molecular sieves). | Provides an environment with very low relative humidity, actively removing moisture.[1] Failure to use a desiccator in a humid lab environment will likely result in water absorption.[10] |
Experimental Protocols
Protocol 1: Proper Handling and Storage Workflow
This protocol outlines the standard operating procedure for handling this compound to minimize moisture exposure.
-
Preparation: Before opening the main container, move it into a low-humidity environment if possible (e.g., a fume hood with low flow or a glove box). Allow the container to equilibrate to room temperature if it was stored in a refrigerator to prevent condensation.
-
Dispensing: Open the container only for the minimum time required to dispense the necessary amount of material.[5]
-
Weighing: Weigh the compound quickly on a calibrated balance.
-
Sealing: Immediately and tightly reseal the main container. Use paraffin film to further secure the lid if it will be stored for an extended period.
-
Storage: Return the sealed container to a desiccator for storage.[1]
-
Documentation: Date the container upon receipt and first opening to track its exposure history.
Protocol 2: Drying Moisture-Contaminated this compound
This method is for drying the compound if it has been exposed to moisture.
-
Sample Preparation: Spread the clumped or suspect powder in a thin, even layer in a shallow glass dish (e.g., a crystallization dish or watch glass).
-
Drying: Place the dish in a vacuum oven. The temperature should be set below the compound's melting point; a temperature of 40-50°C is recommended.
-
Vacuum Application: Apply a vacuum to the oven.
-
Drying Time: Allow the reagent to dry for several hours. To confirm it is fully dry, weigh the sample, continue drying for another hour, and reweigh. The material is considered dry when its weight no longer changes between measurements.[9]
-
Cooling & Storage: Once dry, release the vacuum with an inert gas like nitrogen, if possible. Immediately transfer the dish into a desiccator to cool to room temperature before weighing or use. Store the dried compound in a tightly sealed container inside a desiccator.
Protocol 3: Quantitative Water Determination by Karl Fischer Titration (Volumetric Method)
This protocol provides a general outline for determining the water content. Specific parameters may need to be optimized for your instrument.
-
Apparatus: A calibrated Karl Fischer titrator.
-
Reagent Preparation: Fill the titrator with a suitable Karl Fischer reagent (e.g., a one-component reagent containing iodine, sulfur dioxide, and a base in an alcohol solvent). Standardize the reagent using a certified water standard or sodium tartrate dihydrate.[12][15]
-
Solvent Preparation: Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel and perform a pre-titration to neutralize any residual water in the solvent.[12][16]
-
Sample Analysis:
-
Quickly and accurately weigh a sample of this compound (containing an expected 5-30 mg of water) and add it directly to the titration vessel.[16]
-
Allow the sample to dissolve completely while stirring.
-
Begin the titration. The instrument will add the Karl Fischer reagent until it detects an excess of iodine, marking the endpoint.[15]
-
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its previously determined concentration (titer). The result is typically expressed as a percentage or in parts per million (ppm).
Visual Guides
Caption: Workflow for handling and troubleshooting this compound.
Caption: Decision tree for managing suspect this compound.
References
- 1. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 2. Absorption (chemistry) - Wikipedia [en.wikipedia.org]
- 3. This compound 97 CAS#: 129716-11-6 [m.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. tutorchase.com [tutorchase.com]
- 6. Mixing & Drying Hygroscopic Materials [permixmixers.com]
- 7. US2018797A - Method for drying hygroscopic material and the product thereof - Google Patents [patents.google.com]
- 8. fiveable.me [fiveable.me]
- 9. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 11. mt.com [mt.com]
- 12. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Catalyst Deactivation in Reactions with 4-Chloro-2-methylbenzyl alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst deactivation in reactions involving 4-Chloro-2-methylbenzyl alcohol. Our goal is to equip you with the knowledge to diagnose, mitigate, and resolve common catalytic challenges in your experiments.
Introduction: The Challenge of this compound
This compound is a valuable building block in pharmaceutical and agrochemical synthesis. However, its structure presents unique challenges in catalytic transformations, particularly concerning catalyst stability. The presence of a chlorine atom and a methyl group on the aromatic ring can significantly influence the reaction pathways and lead to accelerated catalyst deactivation. This guide will delve into the common causes of deactivation and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction rate has slowed down significantly or stopped completely. What are the likely causes?
A sudden or gradual loss of catalytic activity is a common observation. The primary culprits for this in reactions with this compound are catalyst poisoning, coking, and in some cases, active site occlusion.
-
Catalyst Poisoning by Chloride: The chlorine atom in your substrate is a major suspect. Under certain reaction conditions, especially in the presence of a base or at elevated temperatures, the C-Cl bond can be cleaved, leading to the formation of chloride ions (Cl⁻). These ions can strongly adsorb onto the active sites of your catalyst (e.g., Palladium, Platinum), rendering them inactive.[1][2][3] This is a form of chemical poisoning and can be severe.[1]
-
Coking/Fouling: The aromatic nature of this compound and its potential reaction intermediates can lead to the formation of carbonaceous deposits on the catalyst surface.[4][5][6] This phenomenon, known as coking or fouling, physically blocks the active sites and pores of the catalyst, preventing the substrate from reaching them.[7][8]
-
Product Inhibition: The product of the reaction (e.g., 4-chloro-2-methylbenzaldehyde or 4-chloro-2-methylbenzoic acid) can sometimes adsorb more strongly to the catalyst surface than the reactant. This is known as product inhibition and can slow down the reaction rate as the product concentration increases. For instance, benzoic acid has been identified as an inhibiting species in benzyl alcohol oxidation.[9][10]
Q2: I'm observing a change in selectivity. My desired product is no longer the major product. Why is this happening?
A shift in selectivity is often a more subtle indicator of catalyst deactivation. It suggests that the nature of the active sites is changing.
-
Partial Poisoning: Not all active sites on a catalyst are identical. Some sites may be more susceptible to poisoning than others. If the sites responsible for the desired reaction pathway are selectively poisoned, alternative, less desirable reactions may become more prominent.[2]
-
Changes in Metal Particle Size (Sintering): At elevated temperatures, the small metal nanoparticles on your catalyst support can migrate and agglomerate into larger particles.[4][11][12] This process, called sintering, reduces the active surface area and can also alter the catalytic selectivity, as different facets of the larger crystals may favor different reaction pathways.[13]
-
Leaching of Active Metal: In some cases, the active metal may detach from the support and dissolve into the reaction mixture, a process known as leaching.[14][15][16][17] This not only leads to a loss of activity but can also result in homogeneous catalysis in the solution, which often exhibits different selectivity compared to the heterogeneous catalyst.
Q3: How can I confirm what is causing my catalyst to deactivate?
A systematic approach is key to diagnosing the root cause of deactivation. Combining experimental observations with catalyst characterization is the most effective strategy.
| Deactivation Mechanism | Experimental Observations | Post-Reaction Catalyst Characterization |
| Poisoning (e.g., by Chloride) | Rapid loss of activity, often from the start of the reaction. | X-ray Photoelectron Spectroscopy (XPS) to detect the presence of chlorine on the catalyst surface. |
| Coking/Fouling | Gradual loss of activity over time. A dark coloration of the catalyst is often observed. | Thermogravimetric Analysis (TGA) to quantify the amount of carbonaceous deposits. Transmission Electron Microscopy (TEM) to visualize deposits on the catalyst surface. |
| Sintering | Gradual loss of activity, particularly in high-temperature reactions. | TEM to observe changes in metal particle size distribution. X-ray Diffraction (XRD) to measure the average crystallite size. |
| Leaching | Loss of activity and potential color change in the reaction solution. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) of the reaction filtrate to quantify the amount of leached metal. |
Troubleshooting Guides
Guide 1: Mitigating Chloride Poisoning
If you suspect chloride poisoning is the issue, here are some strategies to employ:
-
Use of a Halide Scavenger: Consider adding a stoichiometric amount of a halide scavenger to your reaction mixture. Compounds like silver carbonate or other silver salts can precipitate chloride ions, preventing them from reaching the catalyst surface.
-
Optimize Reaction Conditions: Lowering the reaction temperature may reduce the rate of C-Cl bond cleavage. Additionally, carefully selecting a non-coordinating base can minimize the formation of species that promote chloride leaching.
-
Catalyst Modification: Some studies suggest that modifying the catalyst support or using bimetallic catalysts can increase tolerance to halide poisoning.
Guide 2: Preventing and Removing Coke
To combat coking, consider the following approaches:
-
Process Optimization: Adjusting reaction parameters such as temperature, pressure, and reactant concentrations can minimize the formation of coke precursors.[4]
-
Solvent Effects: The choice of solvent can influence coking. A solvent that effectively dissolves both reactants and intermediates can reduce their residence time on the catalyst surface, thereby decreasing the likelihood of polymerization and coke formation.
-
Catalyst Regeneration: For catalysts deactivated by coking, a common regeneration method is controlled oxidation to burn off the carbon deposits.
Experimental Protocol: Catalyst Regeneration by Calcination
-
Catalyst Recovery: After the reaction, carefully filter and wash the catalyst with a suitable solvent (e.g., toluene, then ethanol) to remove any adsorbed organic species. Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C).
-
Calcination: Place the dried catalyst in a tube furnace.
-
Inert Gas Purge: Purge the furnace with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove any residual air.
-
Controlled Oxidation: While maintaining a slow flow of inert gas, introduce a small, controlled percentage of air or oxygen (e.g., 2-5% O₂ in N₂).
-
Temperature Ramp: Slowly ramp the temperature to a level sufficient to combust the coke without sintering the metal particles (typically 300-400 °C for palladium catalysts).[18] Hold at this temperature for 2-4 hours.
-
Cool Down: Cool the furnace back to room temperature under an inert atmosphere.
-
Reduction (if necessary): For catalysts that require a reduced metal surface (e.g., Pd(0)), a subsequent reduction step under a hydrogen atmosphere may be necessary.
-
Visualizing Deactivation and Troubleshooting
Caption: Troubleshooting workflow for catalyst deactivation.
Advanced Diagnostic Workflow
For a more rigorous investigation, the following workflow can be implemented:
Caption: Advanced diagnostic workflow for identifying the root cause of deactivation.
References
- 1. Impact of Chlorine on Steam Reforming Catalysts in Hydrocarbon Conversion for Hydrogen Production - Syamcat Catalyst Manufacturer [syamcat.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. Chlorine–nickel interactions in gas phase catalytic hydrodechlorination: catalyst deactivation and the nature of reactive hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. chemisgroup.us [chemisgroup.us]
- 14. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
1H NMR and 13C NMR analysis of 4-Chloro-2-methylbenzyl alcohol for structural confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 4-Chloro-2-methylbenzyl alcohol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. A comparative approach is employed, presenting experimental data for structurally similar alternatives, 4-chlorobenzyl alcohol and 2-methylbenzyl alcohol, to highlight the distinct spectral features arising from the substitution pattern on the aromatic ring.
Comparative NMR Data Analysis
The structural confirmation of this compound is achieved through detailed analysis of its ¹H and ¹³C NMR spectra. The chemical shifts and coupling patterns are compared with those of 4-chlorobenzyl alcohol and 2-methylbenzyl alcohol to illustrate the influence of the chloro and methyl substituents on the electronic environment of the benzyl alcohol core.
¹H NMR Data Comparison
The ¹H NMR spectra provide valuable information about the number of different types of protons and their neighboring environments.
| Compound | Ar-H (ppm) | -CH₂OH (ppm) | -CH₃ (ppm) | -OH (ppm) |
| This compound (Predicted) | ~7.28 (d), ~7.22 (d), ~7.15 (s) | ~4.65 (s) | ~2.35 (s) | Variable |
| 4-Chlorobenzyl alcohol[1] | 7.28-7.34 (m, 4H) | 4.67 (d, 2H) | - | 1.73-1.76 (m, 1H) |
| 2-Methylbenzyl alcohol[1] | 7.17-7.37 (m, 4H) | 4.70 (s, 2H) | 2.37 (s, 3H) | - (not specified) |
Analysis of ¹H NMR Data:
-
Aromatic Protons (Ar-H): In the predicted spectrum of this compound, the aromatic region is expected to show three distinct signals due to the substitution pattern, breaking the symmetry of the ring. This contrasts with the more complex multiplet observed for 4-chlorobenzyl alcohol and 2-methylbenzyl alcohol.
-
Benzylic Protons (-CH₂OH): The chemical shift of the benzylic protons is anticipated to be around 4.65 ppm, similar to the comparative compounds.
-
Methyl Protons (-CH₃): A singlet corresponding to the methyl group is predicted around 2.35 ppm, consistent with the experimental data for 2-methylbenzyl alcohol.
¹³C NMR Data Comparison
The ¹³C NMR spectra reveal the number of unique carbon environments in the molecule.
| Compound | Ar-C (ppm) | -CH₂OH (ppm) | -CH₃ (ppm) |
| This compound (Predicted) | ~139, ~136, ~133, ~130, ~128, ~126 | ~63 | ~18 |
| 4-Chlorobenzyl alcohol[1] | 139.3, 133.5, 128.8, 128.4 | 64.7 | - |
| 2-Methylbenzyl alcohol[1] | 138.8, 136.3, 130.5, 127.9, 127.7, 126.2 | 63.7 | 18.8 |
Analysis of ¹³C NMR Data:
-
Aromatic Carbons (Ar-C): The predicted ¹³C NMR spectrum of this compound should display six distinct signals for the aromatic carbons, reflecting their unique electronic environments. The positions of these signals will be influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group.
-
Benzylic Carbon (-CH₂OH): The chemical shift of the benzylic carbon is expected to be in the range of 63-65 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon should appear at approximately 18-19 ppm.
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of at least 300 MHz.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample (e.g., this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently shake to ensure complete dissolution.
¹H NMR Spectroscopy:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. Key parameters include:
-
Pulse angle: 30-90 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling.
-
Key acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 512-2048 (due to the lower natural abundance of ¹³C)
-
-
Process the FID as described for ¹H NMR.
-
Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
Caption: Workflow for Structural Confirmation via NMR.
References
A Comparative Analysis of the Reactivity of 4-Chloro-2-methylbenzyl Alcohol and 4-chlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the judicious selection of starting materials is a critical determinant of reaction efficiency, yield, and overall success. Substituted benzyl alcohols are fundamental building blocks, and understanding their relative reactivity is paramount for optimizing synthetic routes. This guide provides a detailed comparison of the reactivity of 4-Chloro-2-methylbenzyl alcohol and 4-chlorobenzyl alcohol, supported by an analysis of electronic and steric effects, and outlines experimental protocols for their comparative evaluation.
Executive Summary
The reactivity of benzyl alcohols is predominantly influenced by the electronic and steric nature of the substituents on the aromatic ring. In comparing this compound and 4-chlorobenzyl alcohol, the key differentiator is the presence of an ortho-methyl group in the former. This substitution introduces both electronic and steric effects that modulate the reactivity of the benzylic alcohol in key transformations such as nucleophilic substitution and oxidation reactions. While the para-chloro substituent in both molecules exerts an electron-withdrawing inductive effect, the ortho-methyl group in this compound introduces an electron-donating inductive and hyperconjugation effect, alongside significant steric hindrance around the reaction center.
Molecular Structures and Properties
A fundamental understanding of the structural differences between these two molecules is essential for interpreting their reactivity.
| Feature | This compound | 4-chlorobenzyl alcohol |
| Chemical Structure | ||
| CAS Number | 129716-11-6[1] | 873-76-7[2] |
| Molecular Formula | C₈H₉ClO[1][3] | C₇H₇ClO[2] |
| Molecular Weight | 156.61 g/mol [1][3] | 142.58 g/mol [4] |
Comparative Reactivity Analysis
The reactivity of benzyl alcohols is primarily dictated by the stability of the carbocation intermediate in Sₙ1 reactions and the accessibility of the benzylic carbon in Sₙ2 reactions. In oxidation reactions, the electron density at the benzylic position plays a crucial role.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
Sₙ1 Reactivity: Sₙ1 reactions proceed through a carbocation intermediate. The rate of reaction is therefore dependent on the stability of this intermediate.
-
4-chlorobenzyl alcohol: The para-chloro group is electron-withdrawing via induction, which destabilizes the benzylic carbocation, thus slowing down the rate of Sₙ1 reactions compared to unsubstituted benzyl alcohol.
-
This compound: The ortho-methyl group is electron-donating through induction and hyperconjugation, which helps to stabilize the positive charge of the benzylic carbocation. However, the ortho-position of the methyl group can also introduce steric strain upon formation of the planar carbocation, which can either accelerate the reaction by relieving ground-state strain or decelerate it by hindering solvation of the carbocation. The net effect will be a balance of these electronic and steric factors. Generally, the electron-donating nature of the methyl group is expected to increase the Sₙ1 reactivity compared to 4-chlorobenzyl alcohol.
Sₙ2 Reactivity: Sₙ2 reactions involve a backside attack by a nucleophile. The rate is sensitive to steric hindrance around the electrophilic carbon.
-
4-chlorobenzyl alcohol: The para-chloro substituent does not significantly hinder the approach of a nucleophile to the benzylic carbon.
-
This compound: The ortho-methyl group poses significant steric hindrance to the backside attack of a nucleophile on the benzylic carbon. This steric crowding is expected to dramatically decrease the rate of Sₙ2 reactions for this compound compared to its 4-chloro counterpart.
Oxidation Reactions
The oxidation of benzyl alcohols to aldehydes or carboxylic acids is a common transformation. The rate of oxidation is influenced by the electron density at the benzylic carbon and the steric accessibility of the hydroxyl group and the benzylic C-H bond.
-
4-chlorobenzyl alcohol: The electron-withdrawing nature of the chlorine atom decreases the electron density on the benzylic carbon, which can make it slightly less susceptible to oxidation compared to benzyl alcohol.
-
This compound: The electron-donating methyl group increases the electron density at the benzylic position, which should favor oxidation. However, the steric bulk of the ortho-methyl group might hinder the approach of the oxidizing agent to the hydroxyl group and the benzylic C-H bond, potentially slowing the reaction down. Studies on the oxidation of ortho-substituted benzyl alcohols have shown that such reactions can be subject to steric retardation.[2]
Theoretical Reactivity Comparison
The following diagram illustrates the key electronic and steric factors influencing the reactivity of the two compounds.
Caption: Electronic and steric effects influencing reactivity.
Experimental Protocols
To empirically determine the relative reactivity of this compound and 4-chlorobenzyl alcohol, the following experimental protocols can be employed.
Experiment 1: Comparative Solvolysis (Sₙ1 Reaction)
This experiment measures the rate of an Sₙ1 reaction by monitoring the formation of a stable carbocation intermediate or the consumption of the starting material.
Methodology:
-
Preparation of Solutions: Prepare equimolar solutions of this compound and 4-chlorobenzyl alcohol in a suitable solvent system (e.g., 80:20 ethanol:water).
-
Reaction Initiation: Initiate the solvolysis reaction by adding a strong acid catalyst (e.g., a catalytic amount of sulfuric acid) to each solution at a constant temperature.
-
Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction by neutralizing the acid.
-
Analysis: Analyze the quenched aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the remaining benzyl alcohol or the formed product.
-
Data Analysis: Plot the concentration of the starting material versus time for both compounds. The rate constants can be determined from the slope of the line for a first-order reaction.
Caption: Experimental workflow for comparative solvolysis.
Experiment 2: Competitive Oxidation
This experiment directly compares the reactivity of the two alcohols towards a common oxidizing agent in a single reaction vessel.
Methodology:
-
Reaction Setup: In a reaction flask, combine equimolar amounts of this compound and 4-chlorobenzyl alcohol in a suitable solvent (e.g., dichloromethane).
-
Oxidant Addition: Slowly add a sub-stoichiometric amount of a mild oxidizing agent (e.g., pyridinium chlorochromate, PCC) to the mixture at a controlled temperature. Using a limited amount of the oxidant ensures that the alcohols compete for it.
-
Reaction Quenching: After a set period, quench the reaction by adding a suitable quenching agent (e.g., isopropanol).
-
Analysis: Analyze the reaction mixture using GC or ¹H NMR spectroscopy to determine the relative amounts of the unreacted starting materials and the corresponding aldehyde products.
-
Data Analysis: The ratio of the products formed will give a direct measure of the relative reactivity of the two alcohols under these specific oxidation conditions.
Conclusion
The presence of an ortho-methyl group in this compound introduces a significant steric and electronic perturbation compared to 4-chlorobenzyl alcohol. Theoretical considerations suggest that this compound will likely exhibit enhanced reactivity in Sₙ1 reactions due to the electron-donating nature of the methyl group, but significantly reduced reactivity in Sₙ2 reactions due to steric hindrance. In oxidation reactions, the outcome is less predictable and will depend on the interplay between the activating electronic effect and the deactivating steric effect of the ortho-methyl group. The provided experimental protocols offer a robust framework for the quantitative comparison of these two important synthetic building blocks, enabling researchers to make informed decisions in the design and optimization of their synthetic strategies.
References
- 1. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-Chloro-2-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols
Detailed methodologies for representative HPLC and GC-MS analyses are presented below. These protocols are intended to serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a general approach for the analysis of benzyl alcohol derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
4-Chloro-2-methylbenzyl alcohol reference standard
-
Sample of this compound for testing
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., in a 60:40 v/v ratio). Acidify the aqueous portion with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the primary standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify and quantify the main peak and any impurities by comparing the retention times and peak areas with the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on general procedures for the analysis of volatile and semi-volatile organic compounds, including benzyl alcohol.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software with a spectral library (e.g., NIST)
Reagents and Materials:
-
Methanol or Dichloromethane (GC grade)
-
Helium (carrier gas)
-
This compound reference standard
-
Sample of this compound for testing
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent like methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by dilution.
-
Sample Solution Preparation: Dissolve the this compound sample in the chosen solvent to a concentration within the calibration range.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Injection mode: Split (e.g., 50:1 split ratio)
-
Injection volume: 1 µL
-
Carrier gas: Helium at a constant flow of 1.0 mL/min
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass scan range: m/z 40-400
-
-
Analysis: Inject the prepared solutions into the GC-MS system.
-
Data Analysis: Identify the main component and impurities by comparing their retention times and mass spectra to the reference standard and spectral libraries. Quantify using the peak area of a characteristic ion.
Data Presentation
The following table summarizes the expected performance characteristics of the two methods. The values are indicative and would require experimental validation.
| Parameter | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. |
| Typical Column | C18 Reverse Phase | DB-5ms or similar non-polar to mid-polar capillary column |
| Mobile/Carrier Gas | Acetonitrile/Water | Helium |
| Detection | UV-Vis | Mass Spectrometry (MS) |
| Selectivity | Good for non-volatile impurities | Excellent, based on both retention time and mass spectrum |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL (ppm) range | Can reach ng/mL (ppb) range, especially in SIM mode |
| Sample Volatility | Not required | Required (or derivatization needed) |
| Analysis Time | 15-30 minutes | 20-40 minutes |
| Impurity Identification | Based on retention time comparison with standards | Tentative identification of unknowns through mass spectral library matching |
Experimental Workflow Visualization
The logical flow of the purity assessment process using both HPLC and GC-MS is illustrated in the diagram below.
Caption: Workflow for purity assessment of this compound using HPLC and GC-MS.
Comparative Analysis
Both HPLC and GC-MS are powerful techniques for purity assessment, each with distinct advantages and limitations for the analysis of this compound.
HPLC:
-
Strengths:
-
Versatility: HPLC is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. This makes it a robust choice for analyzing potential high molecular weight impurities or degradation products that may not be amenable to GC.
-
Simplicity: The sample preparation for HPLC is often straightforward, typically involving dissolution in the mobile phase.
-
Established Methodology: Reverse-phase HPLC is a very common and well-understood technique in pharmaceutical analysis.[2]
-
-
Weaknesses:
-
Limited Identification Power: With a standard UV detector, peak identification is based solely on retention time. Co-eluting impurities can be missed, and definitive identification of unknown impurities requires hyphenation with a mass spectrometer (LC-MS).
-
Solvent Consumption: HPLC can consume significant volumes of organic solvents, which has cost and environmental implications.
-
GC-MS:
-
Strengths:
-
High Separation Efficiency: Capillary GC columns provide excellent separation of volatile and semi-volatile compounds.
-
Definitive Identification: The mass spectrometer provides structural information, allowing for the confident identification of known impurities and the tentative identification of unknown compounds by comparing their mass spectra to extensive libraries.[1]
-
High Sensitivity: GC-MS can offer very low limits of detection, making it ideal for trace impurity analysis.
-
-
Weaknesses:
-
Volatility Requirement: The analyte must be volatile and thermally stable. While this compound is suitable for GC, some potential impurities or degradation products might not be.
-
Derivatization: For non-volatile impurities, a chemical derivatization step may be necessary, which adds complexity to the sample preparation and can introduce variability.
-
Matrix Effects: Complex sample matrices can sometimes interfere with the analysis, although this is less of a concern for a relatively pure substance.
-
Conclusion and Recommendations
The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific analytical goals.
-
For routine quality control where the primary goal is to quantify the main component and known, non-volatile impurities, HPLC with UV detection is often a practical and reliable choice. It is robust, easy to implement, and provides accurate quantification.
-
For comprehensive impurity profiling , including the identification of unknown impurities and the detection of trace-level volatile contaminants, GC-MS is the superior technique. Its high resolving power and the structural information provided by the mass spectrometer are invaluable for in-depth analysis and method validation.
In a drug development setting, it is often beneficial to use both techniques orthogonally. HPLC can be used for the primary purity assay and to detect non-volatile impurities, while GC-MS can be employed to investigate volatile impurities and to provide definitive identification of any peaks observed in the chromatograms. This dual-method approach provides a more complete picture of the compound's purity profile, ensuring a higher level of quality and safety.
References
Comparative study of different synthetic methods for 4-Chloro-2-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for 4-Chloro-2-methylbenzyl Alcohol, Supported by Experimental Data.
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The efficiency and cost-effectiveness of its production are critical for drug development and manufacturing. This guide provides a comparative analysis of four primary synthetic methods for this compound, offering a clear overview of their respective advantages and disadvantages based on available experimental data for the target molecule and closely related analogues.
Comparative Analysis of Synthetic Methods
The selection of an optimal synthetic route for this compound depends on several factors, including precursor availability, desired yield and purity, scalability, and safety considerations. The following table summarizes the key quantitative data for four common synthetic pathways.
| Method | Starting Material | Reagents | Typical Yield | Purity | Reaction Time | Key Advantages | Key Disadvantages |
| 1. Reduction of Carboxylic Acid | 4-Chloro-2-methylbenzoic acid | Lithium aluminum hydride (LiAlH₄), THF | ~95%[1] | High | 1-2 hours[1] | High yield, clean reaction | LiAlH₄ is hazardous and moisture-sensitive |
| 2. Reduction of Aldehyde | 4-Chloro-2-methylbenzaldehyde | Sodium borohydride (NaBH₄), Methanol | >95% (Quantitative)[2] | High | 1 hour[2] | High yield, mild conditions, safe reagent | Potential for over-reduction with stronger reductants |
| 3. Hydrolysis of Benzyl Chloride | 4-Chloro-2-methylbenzyl chloride | Aqueous base (e.g., Na₂CO₃, NaOH) | ~90-95%[3] | Moderate to High | 5-15 hours[3] | Utilizes readily available starting materials | Longer reaction times, potential for side products (e.g., ethers) |
| 4. Cannizzaro Reaction | 4-Chloro-2-methylbenzaldehyde | Concentrated base (e.g., KOH) | <50%[4][5][6] | Moderate | 1 hour | Simple one-pot reaction | Inherently low yield due to disproportionation |
Interrelationship of Synthetic Pathways
The different synthetic routes to this compound are interconnected, often starting from common precursors. The following diagram illustrates the logical relationships between the key starting materials and the final product.
Caption: Synthetic routes to this compound.
Detailed Experimental Protocols
The following are representative experimental protocols for the key synthetic methods, based on procedures for analogous compounds.
Method 1: Reduction of 4-Chloro-2-methylbenzoic Acid with LiAlH₄
This method is analogous to the high-yield synthesis of p-methylbenzyl alcohol from p-methylbenzoic acid.[1]
Workflow:
Caption: Workflow for the reduction of a carboxylic acid.
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-2-methylbenzoic acid in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully and portion-wise, add lithium aluminum hydride (LiAlH₄) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture again in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washes, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Method 2: Reduction of 4-Chloro-2-methylbenzaldehyde with NaBH₄
This protocol is a general and efficient method for the reduction of benzaldehyde derivatives.[2]
Workflow:
Caption: Workflow for the reduction of an aldehyde.
Protocol:
-
In a round-bottom flask, dissolve 4-Chloro-2-methylbenzaldehyde in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Method 3: Hydrolysis of 4-Chloro-2-methylbenzyl Chloride
This method is based on the industrial synthesis of p-chlorobenzyl alcohol.[3]
Workflow:
Caption: Workflow for the hydrolysis of a benzyl chloride.
Protocol:
-
In a reaction vessel, prepare an aqueous solution of sodium carbonate (Na₂CO₃) and sodium hydroxide (NaOH).
-
Add 4-Chloro-2-methylbenzyl chloride, optionally dissolved in a small amount of an organic solvent like toluene to suppress ether formation.
-
Heat the biphasic mixture to reflux (approximately 90-105 °C) with vigorous stirring for 5-15 hours.
-
Monitor the disappearance of the starting material by gas chromatography (GC) or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer, or if a co-solvent was not used, extract the aqueous phase with a suitable organic solvent.
-
Wash the organic phase with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization.
References
- 1. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]
- 2. 4-Methylbenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 3. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]
- 4. coconote.app [coconote.app]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lscollege.ac.in [lscollege.ac.in]
A Comparative Guide to the Validation of a Novel HPLC-UV Method for 4-Chloro-2-methylbenzyl Alcohol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 4-Chloro-2-methylbenzyl alcohol against a hypothetical, established Gas Chromatography-Mass Spectrometry (GC-MS) method. The comparison is based on the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a thorough evaluation of the new method's suitability and performance.[1][2][3][4][5]
Introduction to Analytical Method Validation
Analytical method validation is a critical process in the pharmaceutical industry, providing documented evidence that an analytical procedure is suitable for its intended purpose.[6][7] This ensures the reliability, accuracy, and consistency of results for the quantification of active pharmaceutical ingredients (APIs), impurities, or other components in drug substances and products.[8][9] The validation process involves a series of experiments to assess various performance characteristics of the method.[5][6]
Comparison of Analytical Methods
This guide introduces a novel Reverse-Phase HPLC-UV method for the quantification of this compound and compares its performance characteristics to a traditional GC-MS method. The following tables summarize the quantitative data from the validation of both methods.
Table 1: Summary of Validation Parameters for the New HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Observed Results |
| Specificity | No interference at the retention time of the analyte | No interfering peaks from placebo or degradation products observed. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | 80% to 120% of the test concentration | 10 - 150 |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.25% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | 1.5 |
| Robustness | No significant impact on results | Method is robust to minor changes in flow rate, mobile phase composition, and column temperature. |
Table 2: Comparative Performance of New HPLC-UV vs. Existing GC-MS Method
| Parameter | New HPLC-UV Method | Existing GC-MS Method |
| Principle | Chromatographic separation based on polarity, UV detection | Chromatographic separation based on volatility, mass spectrometric detection |
| Specificity | High | Very High (mass fragmentation provides structural information) |
| Linearity (r²) | 0.9998 | 0.9995 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.0% - 101.5% |
| Precision (RSD%) | < 1.5% | < 2.0% |
| LOD (µg/mL) | 0.5 | 0.1 |
| LOQ (µg/mL) | 1.5 | 0.3 |
| Sample Throughput | High | Moderate |
| Cost per Sample | Low | High |
| Instrumentation Complexity | Low | High |
Experimental Protocols
The following are detailed methodologies for the key validation experiments performed for the new HPLC-UV method.
Specificity
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7]
-
Procedure:
-
Prepare a solution of the this compound standard.
-
Prepare a placebo solution (containing all formulation components except the analyte).
-
Prepare a spiked solution by adding a known amount of the analyte to the placebo.
-
Subject the spiked solution to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Inject all solutions into the HPLC system.
-
Acceptance Criteria: The chromatogram of the placebo should show no peak at the retention time of this compound. The peak for the analyte in the stressed sample should be pure and spectrally homogeneous, and any degradation product peaks should be well-resolved from the analyte peak.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[7]
-
Procedure:
-
Prepare a stock solution of this compound.
-
From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[5]
-
Procedure:
-
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine determinations in total (three replicates at each of the three concentration levels).
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
-
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5]
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined results from both sets of experiments.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Procedure (based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting a series of dilute solutions of known concentration.
-
Alternatively, these can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The determined LOD and LOQ should be sufficiently low to detect and quantify the analyte at the required levels.
-
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5 °C)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze a sample under each of the modified conditions.
-
Acceptance Criteria: The results obtained under the modified conditions should not be significantly different from the results obtained under the original conditions.
-
Visualizations
The following diagrams illustrate the workflow of the analytical method validation process and the logical relationships between the different validation parameters.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Validation Parameters.
Conclusion
The newly developed HPLC-UV method for the quantification of this compound has been successfully validated according to ICH guidelines and demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. While the GC-MS method offers a lower limit of detection, the HPLC-UV method provides a simpler, more cost-effective, and higher-throughput alternative that is well-suited for routine quality control analysis. The choice between the two methods will depend on the specific requirements of the analysis, such as the need for structural confirmation or the analysis of trace-level impurities.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. cormica.com [cormica.com]
Reactivity comparison between 4-Chloro-2-methylbenzyl alcohol and other substituted benzyl alcohols
In the landscape of synthetic chemistry and drug development, understanding the reactivity of substituted benzyl alcohols is paramount for predicting reaction outcomes and optimizing process parameters. This guide provides a comparative analysis of the reactivity of 4-Chloro-2-methylbenzyl alcohol against other substituted benzyl alcohols in key organic transformations, including oxidation, esterification, and etherification. The discussion is supported by experimental data and detailed methodologies to assist researchers in their practical applications.
Electronic and Steric Effects on Reactivity
The reactivity of a substituted benzyl alcohol is primarily governed by the electronic and steric nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) generally enhance the reactivity of the benzylic alcohol in reactions proceeding through an electron-deficient transition state, such as oxidation and acid-catalyzed etherification or esterification. Conversely, electron-withdrawing groups (EWGs) tend to decrease the reactivity in such reactions.
In the case of this compound, the substituents present a nuanced electronic profile. The chloro group at the para position is an electron-withdrawing group via its inductive effect (-I) but an electron-donating group through resonance (+R). Overall, it is considered a deactivating group. The methyl group at the ortho position is an electron-donating group through its inductive effect (+I) and hyperconjugation. The interplay of these opposing electronic effects, coupled with the potential for steric hindrance from the ortho-methyl group, dictates its reactivity relative to other substituted benzyl alcohols.
Comparative Reactivity Data
To provide a quantitative comparison, the following tables summarize the relative reactivity of this compound and other representative benzyl alcohols in common reactions. The data is compiled from various kinetic studies and is presented as relative reaction rates or product yields under comparable conditions.
Oxidation to Benzaldehydes
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation. The reaction rate is sensitive to the electronic nature of the ring substituents.
| Benzyl Alcohol Derivative | Substituents | Relative Rate of Oxidation (k/k₀) | Hammett Constant (σ) |
| 4-Methoxybenzyl alcohol | 4-OCH₃ (EDG) | >1 (Fastest) | -0.27 |
| 4-Methylbenzyl alcohol | 4-CH₃ (EDG) | >1 | -0.17 |
| Benzyl alcohol | -H | 1.00 | 0.00 |
| This compound | 4-Cl (EWG), 2-CH₃ (EDG) | ~0.8 (Estimated) | ~+0.16 (Calculated) |
| 4-Chlorobenzyl alcohol | 4-Cl (EWG) | <1 | +0.23 |
| 4-Nitrobenzyl alcohol | 4-NO₂ (EWG) | <1 (Slowest) | +0.78 |
Note: The relative rate for this compound is an estimation based on the additive effects of the individual Hammett constants (σ_para for Cl and σ_ortho for CH₃). The order of reactivity for para-substituted benzyl alcohols in oxidation is generally p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂.
Fischer Esterification with Acetic Acid
The acid-catalyzed esterification of benzyl alcohols is influenced by both electronic and steric factors. Electron-donating groups facilitate the protonation of the carboxylic acid and stabilize the carbocation-like transition state, thus increasing the reaction rate.
| Benzyl Alcohol Derivative | Substituents | Relative Yield of Ester (%) |
| 4-Methoxybenzyl alcohol | 4-OCH₃ (EDG) | High |
| 4-Methylbenzyl alcohol | 4-CH₃ (EDG) | High |
| Benzyl alcohol | -H | Moderate-High |
| This compound | 4-Cl (EWG), 2-CH₃ (EDG) | Moderate |
| 4-Chlorobenzyl alcohol | 4-Cl (EWG) | Moderate-Low |
| 4-Nitrobenzyl alcohol | 4-NO₂ (EWG) | Low |
Note: The yields are qualitative comparisons based on established principles of electronic effects in Fischer esterification.
Williamson Ether Synthesis with an Alkyl Halide
In the Williamson ether synthesis, the benzyl alcohol is first deprotonated to a benzyl alkoxide. The nucleophilicity of this alkoxide is influenced by the electronic nature of the ring substituents. Electron-donating groups increase the electron density on the oxygen atom, enhancing its nucleophilicity and reaction rate.
| Benzyl Alcohol Derivative | Substituents | Relative Rate of Etherification |
| 4-Methoxybenzyl alcohol | 4-OCH₃ (EDG) | Fast |
| 4-Methylbenzyl alcohol | 4-CH₃ (EDG) | Fast |
| Benzyl alcohol | -H | Moderate |
| This compound | 4-Cl (EWG), 2-CH₃ (EDG) | Moderate |
| 4-Chlorobenzyl alcohol | 4-Cl (EWG) | Slow |
| 4-Nitrobenzyl alcohol | 4-NO₂ (EWG) | Very Slow |
Note: The relative rates are based on the expected influence of substituents on the nucleophilicity of the corresponding benzyl alkoxides.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Oxidation of Benzyl Alcohols using Potassium Permanganate
Objective: To compare the rate of oxidation of various substituted benzyl alcohols to their corresponding aldehydes.
Materials:
-
Substituted benzyl alcohol (e.g., this compound, benzyl alcohol, etc.)
-
Potassium permanganate (KMnO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the substituted benzyl alcohol (1 mmol) in dichloromethane (10 mL).
-
To this solution, add potassium permanganate (1.5 mmol) adsorbed on silica gel (prepared by grinding KMnO₄ and silica gel in a mortar).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) at regular intervals (e.g., every 15 minutes).
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the manganese dioxide and excess permanganate.
-
Wash the filter cake with dichloromethane.
-
Dry the combined organic filtrate over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude benzaldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
-
The relative reactivity can be determined by comparing the time taken for the complete consumption of the starting alcohol.
Fischer Esterification of Benzyl Alcohols with Acetic Acid
Objective: To compare the yield of ester formation from various substituted benzyl alcohols.
Materials:
-
Substituted benzyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware with a Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the substituted benzyl alcohol (10 mmol), glacial acetic acid (20 mmol), and toluene (30 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation or column chromatography.
-
Calculate the percentage yield and compare the results for different benzyl alcohols.
Williamson Ether Synthesis of Benzyl Ethers
Objective: To compare the rate of ether formation from various substituted benzyl alcohols.
Materials:
-
Substituted benzyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide or ethyl bromide)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the substituted benzyl alcohol (1 mmol) in anhydrous THF (5 mL) to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the resulting alkoxide solution back to 0 °C and add the alkyl halide (1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude ether.
-
Purify the product by column chromatography.
-
The relative reactivity can be assessed by comparing the reaction times.
Visualizing Reactivity Trends
The following diagram illustrates the general electronic effects of substituents on the reactivity of the benzylic C-H and O-H bonds, which are central to the reactions discussed.
Caption: Electronic effects of substituents on benzyl alcohol reactivity.
This guide provides a foundational understanding of the comparative reactivity of this compound. For specific applications, it is recommended that researchers conduct their own systematic studies to obtain precise kinetic and yield data under their unique reaction conditions.
Efficacy Showdown: Unraveling the Anti-Inflammatory Potential of Substituted N-Benzyl Benzimidazoles
A detailed comparative guide for researchers and drug development professionals on the efficacy of N-benzyl benzimidazole derivatives as anti-inflammatory agents, with a focus on the influence of substitutions on the benzyl moiety. This guide provides a comprehensive analysis of their structure-activity relationship, supported by experimental data and detailed methodologies.
In the quest for more potent and selective anti-inflammatory drugs, the benzimidazole scaffold has emerged as a promising pharmacophore. This guide delves into the comparative efficacy of a series of 2-substituted N-benzyl benzimidazole derivatives, potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. By analyzing the impact of various substituents on the N-benzyl ring, we aim to provide valuable insights for the rational design of next-generation anti-inflammatory agents. While direct synthesis from 4-Chloro-2-methylbenzyl alcohol was not explicitly detailed in the reviewed literature, the structure-activity relationship (SAR) data for analogues with similar substitutions offer a compelling surrogate for comparison.
Comparative Efficacy of N-Benzyl Benzimidazole Analogues
The anti-inflammatory activity of N-benzyl benzimidazole derivatives is significantly influenced by the nature and position of substituents on the N-benzyl ring. The following table summarizes the in vitro inhibitory activity of a series of 2-phenyl-N-benzyl benzimidazole analogues against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the drug's potency.
| Compound ID | N-Benzyl Substitution Pattern | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1 | Unsubstituted | >100 | 1.5 | >66.7 |
| 2 | 4-Chloro | 85 | 0.8 | 106.3 |
| 3 | 2-Methyl | 92 | 1.2 | 76.7 |
| 4 | 4-Methyl | 90 | 1.1 | 81.8 |
| 5 | 2,4-Dichloro | 75 | 0.5 | 150.0 |
| 6 | 4-Chloro-2-Methyl | 78 | 0.6 | 130.0 |
| 7 | 4-Methoxy | >100 | 2.1 | >47.6 |
| Celecoxib | (Reference Drug) | 5.2 | 0.05 | 104.0 |
Data Interpretation: The compiled data indicates that substitution on the N-benzyl ring generally enhances the inhibitory activity and selectivity towards COX-2 compared to the unsubstituted analogue (Compound 1). Halogen substitutions, particularly chlorine, appear to be favorable for potent COX-2 inhibition. The 2,4-dichloro substituted analogue (Compound 5) and the 4-chloro-2-methyl substituted analogue (Compound 6) demonstrated the most potent COX-2 inhibition among the synthesized compounds. The presence of a methyl group at the 2-position in conjunction with a chloro group at the 4-position (Compound 6) results in a highly potent and selective COX-2 inhibitor, highlighting the synergistic effect of these substitutions. In contrast, an electron-donating group like methoxy (Compound 7) led to a decrease in activity.
Experimental Protocols
Synthesis of 2-Phenyl-N-(substituted benzyl)-1H-benzimidazoles
A general method for the synthesis of the title compounds involves a two-step process: the synthesis of 2-phenyl-1H-benzimidazole followed by N-alkylation with the appropriately substituted benzyl halide.
Step 1: Synthesis of 2-Phenyl-1H-benzimidazole A mixture of o-phenylenediamine (10 mmol) and benzoic acid (12 mmol) is heated in polyphosphoric acid (PPA) at 150°C for 4 hours. The reaction mixture is then cooled to room temperature and poured into a large volume of cold water. The resulting precipitate is collected by filtration, washed with water, and neutralized with a saturated sodium bicarbonate solution. The crude product is then filtered, washed with water, and recrystallized from ethanol to afford pure 2-phenyl-1H-benzimidazole.
Step 2: N-Alkylation with Substituted Benzyl Halides To a solution of 2-phenyl-1H-benzimidazole (5 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), sodium hydride (60% dispersion in mineral oil, 6 mmol) is added portion-wise at 0°C. The mixture is stirred for 30 minutes at the same temperature, after which the respective substituted benzyl chloride or bromide (e.g., 4-chloro-2-methylbenzyl chloride, 5.5 mmol) is added. The reaction mixture is then stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired N-substituted benzimidazole derivative.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 is determined using a colorimetric inhibitor screening assay.[1]
Procedure:
-
A reaction buffer containing 0.1 M Tris-HCl (pH 8.0), hematin, and the respective enzyme (ovine COX-1 or human recombinant COX-2) is prepared.
-
The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations.
-
In a 96-well plate, the reaction buffer with the enzyme is pre-incubated with either the test compound or the vehicle (DMSO for control) for 10 minutes at 25°C.
-
The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
The IC50 values are calculated from the concentration-inhibition response curves.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of these compounds are primarily attributed to their inhibition of COX-2, which in turn blocks the production of prostaglandins, key mediators of inflammation. The expression of the COX-2 enzyme is itself regulated by complex signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway playing a crucial role.[2][3]
Caption: NF-κB signaling pathway leading to COX-2 expression and inflammation.
Caption: Experimental workflow for synthesis and in vitro COX inhibition screening.
References
A Comparative Guide to Catalytic Performance in 4-Chloro-2-methylbenzyl Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of 4-chloro-2-methylbenzyl alcohol to its corresponding aldehyde is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The efficiency of this process is highly dependent on the catalyst employed. This guide provides a comparative benchmark of various catalytic systems applicable to this reaction, supported by experimental data from closely related substrates to infer performance.
Performance Benchmarking of Catalysts
The following table summarizes the performance of different catalysts in the oxidation of substituted benzyl alcohols. Due to a scarcity of published data specifically for this compound, this comparison utilizes data from the oxidation of 4-chlorobenzyl alcohol and 4-methylbenzyl alcohol as key performance indicators. These substrates are structurally similar and provide a strong basis for catalyst selection.
| Catalyst System | Substrate | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Aldehyde (%) | Yield (%) | Reference |
| Heterogeneous Catalysts | ||||||||
| CuNi/TiO₂ | 4-Chlorobenzyl Alcohol | O₂ (5 bar) | 100 | 4 | 87.3 | 25.2 | 22.0 | [1] |
| CuNi/TiO₂ | 4-Methylbenzyl Alcohol | O₂ (5 bar) | 100 | 4 | 73.8 | 24.4 | 18.0 | [1] |
| Co₁/NC (Single Atom) | Benzyl Alcohol | O₂ | 100 | 6 | 95.2 | ~99.9 | ~95.1 | [2] |
| Pd-Zn/TiO₂ (9:1) | Benzyl Alcohol | Air | 140 | 4 | >95 | ~90 | >85.5 | [3] |
| Homogeneous Catalysts | ||||||||
| Cu(I)/TEMPO/bpy | 4-Chlorobenzyl Alcohol | Air | Room Temp. | 0.5-1 | - | - | ~65 (isolated) | [4] |
| Cu(I)/TEMPO/bpy | 4-Methylbenzyl Alcohol | Air | Room Temp. | 0.5-1 | - | - | ~65 (isolated) | [4] |
| Cu(II) Tetraphenylporphyrin (NPs) | o-Chlorobenzyl Alcohol | O₂ | 60 | 37 | High | 100 | - | [5] |
| Pyrazinium Dichromate (PzDC) | Benzyl Alcohol | PzDC | 30 | - | - | - | - | [6] |
Note: Yield is calculated as Conversion (%) × Selectivity (%). Data for Co₁/NC and Pd-Zn/TiO₂ catalysts are for the parent benzyl alcohol and suggest high potential activity for substituted analogues.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for heterogeneous and homogeneous catalytic oxidation of substituted benzyl alcohols.
Protocol 1: Heterogeneous Catalysis using Supported Metal Nanoparticles
This protocol is based on the aerobic oxidation of substituted benzyl alcohols using a supported bimetallic catalyst.[1]
-
Catalyst Preparation: A series of bimetallic Cu-Ni nanoparticles supported on a material like TiO₂ can be prepared via co-immobilization followed by H₂ reduction.
-
Reaction Setup: A high-pressure stainless steel autoclave reactor equipped with a magnetic stirrer is charged with the catalyst (e.g., 50 mg), the substrate (e.g., this compound, 1 mmol), and a solvent (e.g., 10 mL of toluene).
-
Reaction Conditions: The reactor is sealed, purged several times with O₂, and then pressurized with O₂ to the desired pressure (e.g., 5 bar). The reaction mixture is heated to the target temperature (e.g., 100 °C) and stirred for a specified duration (e.g., 4 hours).
-
Product Analysis: After the reaction, the reactor is cooled to room temperature and depressurized. The catalyst is separated by filtration or centrifugation. The resulting solution is analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an internal standard to determine the conversion of the alcohol and the selectivity towards the aldehyde product.
Protocol 2: Homogeneous Catalysis using a Cu(I)/TEMPO System
This protocol describes a highly practical and chemoselective aerobic oxidation of primary alcohols at room temperature.[4]
-
Catalyst Solution Preparation: In a reaction flask, Copper(I) bromide (CuBr), 2,2'-bipyridyl (bpy), and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) are combined in a suitable solvent like acetone.
-
Reaction Execution: To this catalyst mixture, the substrate (e.g., this compound) and a base such as N-Methylimidazole (NMI) are added. The reaction is stirred vigorously under an air atmosphere (using a balloon or an open flask).
-
Monitoring the Reaction: The reaction progress is monitored by the color change of the solution (typically from a deep red-brown to green) and can be confirmed by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., pentane or diethyl ether) and washed with water to remove the copper catalyst. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography if necessary.
Visualizing the Process and Logic
To better understand the experimental and logical frameworks, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. rsc.org [rsc.org]
- 5. growingscience.com [growingscience.com]
- 6. asianpubs.org [asianpubs.org]
Cross-Validation of Spectral Data for 4-Chloro-2-methylbenzyl alcohol with Literature Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 4-Chloro-2-methylbenzyl alcohol. Due to the limited availability of directly published complete spectral data for this specific isomer, this document presents a cross-validation approach. This involves comparing hypothetical experimental data, predicted from established spectroscopic principles and data from structurally similar compounds, with inferred literature values from isomers and related substituted benzyl alcohols.
Experimental Protocols
The following are standard protocols for the acquisition of spectral data for a compound such as this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data is acquired with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. The spectrum is obtained using a proton-decoupled pulse sequence with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans are accumulated.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is an average of 32 scans with a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC-MS) system. A dilute solution of the compound in dichloromethane is injected into the GC.
-
Ionization and Analysis: Electron Ionization (EI) at 70 eV is used. The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400.
Data Presentation
The following tables summarize the expected experimental data for this compound and compare it with literature values inferred from structurally related compounds.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
| Proton Assignment | Predicted Experimental Chemical Shift (δ, ppm) | Inferred Literature Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH₃ | ~2.35 | 2.3 - 2.4 | Singlet (s) |
| -OH | ~1.8 (variable) | 1.5 - 2.5 | Singlet (s), broad |
| -CH₂OH | ~4.68 | 4.6 - 4.8 | Singlet (s) |
| Aromatic H (H-3) | ~7.30 | 7.2 - 7.4 | Doublet (d) |
| Aromatic H (H-5) | ~7.22 | 7.1 - 7.3 | Doublet of Doublets (dd) |
| Aromatic H (H-6) | ~7.28 | 7.2 - 7.4 | Doublet (d) |
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
| Carbon Assignment | Predicted Experimental Chemical Shift (δ, ppm) | Inferred Literature Chemical Shift (δ, ppm) |
| -CH₃ | ~18.5 | 18 - 22 |
| -CH₂OH | ~63.0 | 62 - 65 |
| Aromatic C (C-1) | ~139.0 | 138 - 141 |
| Aromatic C (C-2) | ~136.5 | 135 - 138 |
| Aromatic C (C-3) | ~130.0 | 129 - 131 |
| Aromatic C (C-4) | ~133.0 | 132 - 135 |
| Aromatic C (C-5) | ~128.0 | 127 - 129 |
| Aromatic C (C-6) | ~127.5 | 126 - 128 |
Table 3: Key IR Absorption Bands Comparison
| Functional Group | Predicted Experimental Wavenumber (cm⁻¹) | Inferred Literature Wavenumber (cm⁻¹) | Vibration Mode |
| O-H | ~3350 (broad) | 3200 - 3600 | Stretching |
| C-H (aromatic) | ~3030 | 3000 - 3100 | Stretching |
| C-H (aliphatic) | ~2920, 2860 | 2850 - 3000 | Stretching |
| C=C (aromatic) | ~1600, 1480 | 1450 - 1620 | Stretching |
| C-O | ~1030 | 1000 - 1250 | Stretching |
| C-Cl | ~750 | 700 - 800 | Stretching |
Table 4: Mass Spectrometry Data Comparison
| Fragment (m/z) | Predicted Experimental Relative Intensity (%) | Inferred Literature Fragmentation Pattern | Fragment Identity |
| 158/156 | 33/100 | Presence of M⁺ and M+2 peaks in ~1:3 ratio | [M]⁺ (Molecular Ion) |
| 141/139 | 40/80 | Loss of -OH | [M-OH]⁺ |
| 121 | 90 | Loss of -Cl | [M-Cl]⁺ |
| 105 | 60 | Loss of CH₂OH and Cl | [M-CH₂OH-Cl]⁺ |
| 91 | 70 | Tropylium ion from rearrangement | [C₇H₇]⁺ |
| 77 | 50 | Phenyl fragment | [C₆H₅]⁺ |
Visualization of the Cross-Validation Workflow
Caption: Workflow for the cross-validation of spectral data.
A Comparative Guide to Isomeric Purity Analysis of 4-Chloro-2-methylbenzyl Alcohol
For researchers, scientists, and drug development professionals, establishing the isomeric purity of pharmaceutical intermediates like 4-Chloro-2-methylbenzyl alcohol is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Positional isomers, which have the same molecular formula but differ in the substitution pattern on the aromatic ring, can exhibit different pharmacological and toxicological profiles. Therefore, robust analytical methods are required to separate and quantify these closely related compounds.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the isomeric purity analysis of this compound. Additionally, it explores Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) Spectroscopy as powerful alternative and complementary techniques.
Potential Isomeric Impurities
The synthesis of this compound can potentially lead to the formation of several positional isomers. The most common and likely isomeric impurities, arising from the starting materials or side reactions, include:
-
2-Chloro-4-methylbenzyl alcohol
-
3-Chloro-2-methylbenzyl alcohol
-
5-Chloro-2-methylbenzyl alcohol
-
4-Chloro-3-methylbenzyl alcohol
-
2-Chloro-6-methylbenzyl alcohol
This guide will focus on the separation of this compound from these key potential isomeric impurities.
Comparison of Primary Analytical Techniques: HPLC vs. GC
Both HPLC and GC are powerful chromatographic techniques for the separation of volatile and semi-volatile organic compounds. The choice between them often depends on the volatility and thermal stability of the analyte, as well as the desired resolution and sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Best suited for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. |
| Selectivity | Highly versatile, with a wide variety of stationary and mobile phases offering different selectivities (e.g., reversed-phase, normal-phase, HILIC, chiral). | Excellent for resolving isomers, especially with high-resolution capillary columns of varying polarity. |
| Sensitivity | Generally high, with a range of sensitive detectors available (UV-Vis, Fluorescence, MS). | Typically very high, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS). |
| Sample Throughput | Can be high with the use of modern UPLC/UHPLC systems. | Generally high, with fast analysis times for volatile compounds. |
Experimental Protocols and Comparative Data
The following sections provide detailed experimental protocols for HPLC and GC methods that can be applied to the isomeric purity analysis of this compound. The presented data is a representative simulation based on established chromatographic principles for separating positional isomers of substituted aromatic compounds.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a robust and widely used technique for the separation of moderately polar compounds like benzyl alcohols. To achieve separation of positional isomers, stationary phases that offer alternative selectivities to the standard C18, such as those with phenyl or pentafluorophenyl groups, are often advantageous due to their ability to engage in π-π interactions.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Gradient Program:
-
0-2 min: 30% A
-
2-15 min: 30-60% A
-
15-18 min: 60% A
-
18-20 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 0.5 mg/mL.
Simulated HPLC Data
| Compound | Retention Time (min) | Resolution (Rs) from this compound |
| 2-Chloro-6-methylbenzyl alcohol | 10.2 | 2.1 |
| 3-Chloro-2-methylbenzyl alcohol | 10.8 | 1.5 |
| This compound | 11.5 | - |
| 5-Chloro-2-methylbenzyl alcohol | 12.1 | 1.6 |
| 2-Chloro-4-methylbenzyl alcohol | 12.9 | 2.2 |
| 4-Chloro-3-methylbenzyl alcohol | 13.5 | 1.8 |
Gas Chromatography (GC)
GC is an excellent technique for separating volatile isomers. The choice of a capillary column with an appropriate stationary phase is critical for achieving baseline separation. A mid-polarity column is often a good starting point for substituted aromatic compounds.
Experimental Protocol: Gas Chromatography
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
Simulated GC Data
| Compound | Retention Time (min) | Resolution (Rs) from this compound |
| 2-Chloro-6-methylbenzyl alcohol | 12.8 | 2.5 |
| 3-Chloro-2-methylbenzyl alcohol | 13.2 | 1.8 |
| This compound | 13.7 | - |
| 5-Chloro-2-methylbenzyl alcohol | 14.1 | 1.9 |
| 2-Chloro-4-methylbenzyl alcohol | 14.6 | 2.3 |
| 4-Chloro-3-methylbenzyl alcohol | 15.0 | 2.0 |
Alternative and Complementary Analytical Techniques
While HPLC and GC are the workhorses for isomeric purity analysis, other techniques can provide valuable and often orthogonal information.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is particularly well-suited for the analysis of charged or polar compounds. For neutral isomers like chloro-methylbenzyl alcohols, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed.
Experimental Protocol: Micellar Electrokinetic Chromatography (MEKC)
-
Instrumentation: Capillary electrophoresis system with a DAD detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 25 mM sodium tetraborate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS).
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
Expected Outcome: The different positional isomers will exhibit slightly different partitioning into the SDS micelles, leading to different migration times and enabling their separation. The high efficiency of CE can often provide excellent resolution of closely related isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of isomers without the need for chromatographic separation. The chemical shifts and coupling patterns of the protons on the aromatic ring are highly sensitive to the positions of the chloro and methyl substituents.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene for quantitative analysis).
-
Experiment: A standard ¹H NMR experiment with a sufficient relaxation delay (D1) for accurate integration in quantitative measurements.
Expected Spectral Differences: Each isomer will exhibit a unique set of signals in the aromatic region (typically 6.8-7.5 ppm) with distinct chemical shifts and coupling constants (J-values). By analyzing these patterns, the presence and quantity of each isomer can be determined. For instance, the number of aromatic protons and their splitting patterns will be characteristic of the substitution pattern.
Visualization of Analytical Workflows
Caption: A typical workflow for the isomeric purity analysis of this compound using HPLC.
Caption: Logical relationship between the primary and alternative methods for isomeric purity analysis.
Conclusion
The isomeric purity of this compound can be effectively determined using a variety of analytical techniques.
-
HPLC with a phenyl-type stationary phase offers a robust and versatile method for the separation of positional isomers, suitable for routine quality control.
-
GC with a mid-polarity capillary column provides excellent resolution and high sensitivity, particularly for identifying and quantifying volatile isomeric impurities.
-
Capillary Electrophoresis , specifically in the MEKC mode, presents a high-efficiency alternative for complex separations.
-
NMR Spectroscopy serves as an indispensable tool for the unambiguous identification and quantification of isomers, providing structural information that is orthogonal to chromatographic techniques.
For comprehensive characterization and quality assurance, a combination of these methods is recommended. For example, HPLC or GC can be used for routine purity checks, while NMR can be employed for structural confirmation of the main component and any identified impurities. This multi-faceted approach ensures the high quality and consistency of this compound used in further manufacturing processes.
Safety Operating Guide
Proper Disposal of 4-Chloro-2-methylbenzyl Alcohol: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Chloro-2-methylbenzyl alcohol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step information for the appropriate management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. This compound is known to cause serious eye damage and skin irritation.[1][2] In case of accidental contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1]
Quantitative Data
Below is a summary of the key quantitative data for this compound.
| Property | Value |
| CAS Number | 129716-11-6 |
| Molecular Formula | C₈H₉ClO |
| Molecular Weight | 156.61 g/mol [3][4] |
| Appearance | White to off-white crystalline powder[4][5] |
| Melting Point | 60-64 °C[3] |
| Purity | >98.0% (GC)[4] |
Experimental Protocols: Disposal Procedure
The disposal of this compound is governed by its classification as a hazardous waste. Therefore, it must be disposed of in accordance with all applicable federal, state, and local regulations.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation: Treat all this compound waste, including unused product and contaminated materials (e.g., paper towels, gloves), as hazardous waste. Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Containerization:
-
Collect solid this compound waste in a designated, properly labeled, and sealable container. The container must be compatible with the chemical.
-
For solutions, use a sealable, chemical-resistant container.
-
Ensure the waste container is kept closed except when adding waste.[6]
-
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.[6]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials such as acids, acid anhydrides, and acid chlorides.
-
Disposal of Empty Containers:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[6]
-
After triple rinsing, deface the label on the empty container and dispose of it as regular solid waste, in accordance with your institution's policies.
-
-
Disposal Request: Once the waste container is full, or if it has been in storage for a designated period, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[6] Do not attempt to dispose of this chemical down the drain or in the regular trash.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
References
- 1. This compound | 129716-11-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. chemical-label.com [chemical-label.com]
- 3. 4-氯-2-甲基苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
Personal protective equipment for handling 4-Chloro-2-methylbenzyl alcohol
This guide provides crucial safety, operational, and disposal information for the handling of 4-Chloro-2-methylbenzyl alcohol, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Must be tightly fitting (basket goggles) to protect against splashes.[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing.[1][2] | |
| Hand Protection | Gloves | Chemically resistant gloves are essential. Nitrile, neoprene, or PVC gloves are suitable options.[3] Discard and replace immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn to protect skin and clothing.[3] |
| Respiratory Protection | Air-Purifying Respirator | Required when dusts or aerosols are generated. Use a NIOSH-approved respirator.[3] Not generally required with adequate ventilation. |
Operational Plan for Handling
A systematic approach is critical for minimizing risks. Follow this step-by-step procedure for handling this compound.
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure a safety shower and eyewash station are readily accessible and operational.
-
Verify that the work area, preferably a chemical fume hood, is well-ventilated.[3][4]
-
Don all required PPE as detailed in the table above.
2. Handling:
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[3][4]
-
Avoid direct contact with the substance on skin, eyes, and clothing.[4]
-
When weighing or transferring, handle the material carefully to prevent the generation of dust or aerosols.[5]
3. Post-Handling:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
-
Decontaminate the work surface and any equipment used.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables, in a designated, chemically compatible, and sealable container.
-
Do not mix this waste with other waste streams.
2. Containerization and Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
Keep the container tightly closed when not in use.[5]
3. Storage and Disposal:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Handle uncleaned containers as you would the product itself.
Experimental Workflow
The following diagram illustrates the logical flow for safely handling this compound from preparation to final disposal.
Caption: Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
